(3-Amino-4-chlorophenyl)boronic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-amino-4-chlorophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMLYYSBEQYCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656956 | |
| Record name | (3-Amino-4-chlorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-45-5 | |
| Record name | Boronic acid, (3-amino-4-chlorophenyl)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-4-chlorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-chlorobenzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (3-Amino-4-chlorophenyl)boronic acid hydrochloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a bifunctional organoboron compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl and heteroaryl structures.[1] The presence of three key functional groups—a boronic acid, an amino group, and a chloro substituent—on a single phenyl ring makes it a highly versatile and valuable building block. This guide provides a comprehensive overview of its chemical properties, safety protocols, and a detailed examination of its application in synthetic organic chemistry, grounded in established experimental methodologies.
Compound Identification and Physicochemical Properties
(3-Amino-4-chlorophenyl)boronic acid is most commonly supplied and used as its hydrochloride salt to improve stability and handling, as the free amino group can potentially interfere with the boronic acid moiety. The definitive identifier for this salt is its CAS number.[2]
| Property | Value | Source(s) |
| CAS Number | 850568-45-5 | [2][3] |
| Molecular Formula | C₆H₈BCl₂NO₂ | [2][4] |
| Molecular Weight | 207.85 g/mol | [2][4] |
| IUPAC Name | (3-amino-4-chlorophenyl)boronic acid; hydrochloride | [4] |
| Appearance | Brown solid | [4] |
| Melting Point | 278-288 °C | [4] |
| Boiling Point | 393.1 °C (Predicted for free base) | [4] |
| SMILES | Cl.NC1=C(Cl)C=CC(=C1)B(O)O | [2] |
| InChI Key | MTMLYYSBEQYCDJ-UHFFFAOYSA-N | [2] |
Note: Some suppliers may list properties for the free base, (3-Amino-4-chlorophenyl)boronic acid (CAS: 850689-36-0), which has a molecular formula of C₆H₇BClNO₂ and a molecular weight of 171.39 g/mol .[5][6][7] It is crucial to verify the specific form of the reagent being used.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is paramount for laboratory safety. The compound is classified as an irritant.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8]
-
Signal Word: Warning.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid) and an organohalide or triflate.[1][10] this compound is an ideal substrate for this reaction, serving as the organoboron partner to introduce the 3-amino-4-chlorophenyl moiety into a target molecule. This is particularly valuable in drug discovery, where substituted anilines are common pharmacophores and chlorine atoms can modulate a compound's pharmacokinetic properties or serve as a handle for further functionalization.[11][12]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[10] It proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][13] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in Experimental Design
The choice of reaction parameters is critical for a successful Suzuki coupling:
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ is classic, modern pre-catalysts like XPhos Pd G2 offer higher activity and broader substrate scope, allowing for lower catalyst loading and milder reaction temperatures.[14]
-
Base: The base (e.g., K₃PO₄, K₂CO₃) plays a crucial role in activating the boronic acid to form the boronate complex, which is necessary for the transmetalation step.[13] The choice of base can influence reaction rate and prevent side reactions.
-
Solvent: A mixture of an organic solvent (e.g., Ethanol, DME, Toluene) and water is commonly used.[14] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a representative, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).
Caption: General experimental workflow for a Suzuki coupling reaction.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%)[14]
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)[14]
-
Ethanol (5 mL)
-
Deionized Water (5 mL)
-
Nitrogen or Argon gas
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add this compound, 4-bromoanisole, potassium phosphate, and the XPhos Pd G2 precatalyst.[14]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Using syringes, add the ethanol and deionized water to the reaction vial.[14]
-
Reaction: Place the vial in a preheated oil bath or heating block set to 60°C. Stir the reaction mixture vigorously for 2-4 hours.[14]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Conclusion
This compound is a strategic and versatile building block for synthetic chemists. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for constructing the complex molecular architectures required in pharmaceutical and materials science research.[12][15] A thorough understanding of its properties, safe handling procedures, and the mechanistic nuances of its application are essential for leveraging its full synthetic potential.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 850568-45-5 [matrix-fine-chemicals.com]
- 3. This compound | 850568-45-5 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. echemi.com [echemi.com]
- 6. (3-Amino-4-chlorophenyl)boronic acid | CAS#:850689-36-0 | Chemsrc [chemsrc.com]
- 7. 3-AMINO-4-CHLOROPHENYLBORONIC ACID | 850689-36-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
what is (3-Amino-4-chlorophenyl)boronic acid hydrochloride used for
An In-depth Technical Guide to (3-Amino-4-chlorophenyl)boronic acid hydrochloride: A Versatile Building Block in Modern Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental properties, reaction mechanisms, and diverse applications, offering expert insights into its practical use in research and development.
Introduction: Unveiling a Key Synthetic Intermediate
This compound has emerged as a critical building block for chemists, particularly in the realm of cross-coupling reactions. Its unique trifunctional nature, possessing a boronic acid, an amino group, and a chlorine atom, allows for a high degree of synthetic versatility. This molecule serves as a linchpin in the construction of complex organic scaffolds that are central to the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its hydrochloride salt form enhances stability and handling, making it a reliable reagent in various synthetic protocols.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of a reagent's physical and chemical characteristics is paramount for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 850568-18-6 |
| Molecular Formula | C₆H₇BClNO₂ · HCl |
| Molecular Weight | 205.86 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | >300 °C |
| Solubility | Soluble in water and methanol |
The presence of the boronic acid group is central to its reactivity, enabling it to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The amino group and chlorine atom provide additional handles for synthetic modification, allowing for sequential and site-selective transformations.
Core Applications in Synthesis
The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the 3-amino-4-chlorophenyl moiety into a wide array of organic structures. This is particularly valuable in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
Figure 1: Generalized Suzuki-Miyaura cross-coupling workflow.
Synthesis of Heterocyclic Compounds
The amino group on the phenyl ring provides a nucleophilic center that can be exploited for the construction of various heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, this compound can serve as a precursor to benzimidazoles, quinolines, and other important heterocyclic scaffolds. These structures are frequently found in the core of many pharmaceutical agents.
Medicinal Chemistry and Drug Discovery
In the field of drug discovery, this compound is a valuable starting material for the synthesis of kinase inhibitors. For instance, it has been utilized in the synthesis of derivatives of 4-amino-5-chloro-N-(2-(N-methylamino)ethyl)benzofuran-7-carboxamide, which have shown potential as kinase inhibitors. The unique substitution pattern of the phenyl ring is often crucial for achieving high potency and selectivity for the target enzyme. Furthermore, this compound has been employed in the development of factor XIa inhibitors, which are of interest for anticoagulant therapies.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl bromide (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%). Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio). The use of a biphasic solvent system is common in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling protocol.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its trifunctional nature provides a platform for the efficient construction of complex molecular architectures, particularly in the synthesis of biologically active compounds. A thorough understanding of its properties and reactivity, coupled with careful experimental design, will continue to drive innovation in both academic and industrial research.
(3-Amino-4-chlorophenyl)boronic acid hydrochloride structure and synthesis
An In-Depth Technical Guide to (3-Amino-4-chlorophenyl)boronic acid hydrochloride: Structure, Synthesis, and Applications
Introduction
This compound is a versatile bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, incorporating a boronic acid, a primary amine, and a chloro-substituent on a phenyl ring, makes it a valuable building block in organic synthesis. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules.[1][2] The presence of the amino group provides a site for further functionalization, allowing for the construction of diverse molecular scaffolds, while the chlorine atom can influence the electronic properties and metabolic stability of derivative compounds.[2] This guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key properties of (3-Amino-4-chlorophenyl)boronic acid and its hydrochloride salt is presented below for quick reference.
| Property | Value | Source |
| Compound Name | This compound | [3] |
| CAS Number | 850568-45-5 | [3] |
| Molecular Formula | C₆H₈BCl₂NO₂ | [3] |
| Molecular Weight | 207.85 g/mol | [3] |
| SMILES | Cl.NC1=C(Cl)C=CC(=C1)B(O)O | [3] |
| InChIKey | MTMLYYSBEQYCDJ-UHFFFAOYSA-N | [3] |
| Appearance | Solid | |
| Boiling Point | 372.9±52.0 °C at 760 mmHg (for the free base) | [4] |
| Density | 1.4±0.1 g/cm³ (for the free base) | [4] |
Synthesis of this compound
The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a borate ester, followed by acidic workup.[5][6] For a molecule with a reactive amino group like (3-Amino-4-chlorophenyl)boronic acid, a protection strategy is typically required to prevent side reactions. The following is a representative, field-proven synthetic workflow.
Conceptual Synthetic Workflow
The synthesis can be logically broken down into four key stages:
-
Starting Material Preparation : Halogenation of a commercially available substituted aniline.
-
Organometallic Formation : Conversion of the aryl halide to an organolithium or Grignard reagent.
-
Borylation : Reaction of the organometallic intermediate with a borate ester.
-
Deprotection and Salt Formation : Removal of any protecting groups and formation of the hydrochloride salt.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a plausible and robust method for the laboratory-scale synthesis.
Materials:
-
2-Chloro-5-bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), concentrated and 2 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Protection of the Amino Group:
-
In a round-bottom flask, dissolve 2-chloro-5-bromoaniline (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add di-tert-butyl dicarbonate (1.1 equiv) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the Boc-protected aniline, which can be used in the next step without further purification.
-
Rationale: The Boc-protecting group is stable to the strongly basic conditions of the lithiation step but is easily removed under acidic conditions during the final workup.
-
-
Lithiation and Borylation:
-
Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous THF in a flask equipped with a dropping funnel and a thermometer, under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
-
Rationale: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange at the bromine position.
-
In a separate flask, dissolve triisopropyl borate (1.5 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via cannula, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Rationale: The borate ester acts as an electrophile, trapping the nucleophilic organolithium species to form a boronate ester intermediate.
-
-
Hydrolysis, Deprotection, and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl.
-
Stir vigorously for 1-2 hours. During this step, the boronate ester is hydrolyzed to the boronic acid, and the Boc group is cleaved.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ether/hexanes) to yield this compound as a solid.
-
Core Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound stems from its role as a versatile building block in the synthesis of biaryl compounds and other complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[1][7] (3-Amino-4-chlorophenyl)boronic acid is an excellent substrate for this reaction.
Mechanism Overview: The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.[7]
The amino and chloro substituents on the boronic acid can be strategically employed by medicinal chemists. The amino group can serve as a handle for further derivatization or as a key hydrogen bond donor for target engagement. The chlorine atom can modulate the electronics of the ring system and provide a site for potential metabolic blocking, thereby improving the pharmacokinetic profile of a drug candidate.[2]
Broader Significance of Boronic Acids in Medicinal Chemistry
Boronic acids are not just synthetic intermediates; they are also found as key pharmacophores in several FDA-approved drugs. For instance, Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.[8] This demonstrates the ability of the boronic acid group to form reversible covalent bonds with active site serine residues in enzymes, making it a valuable functional group for inhibitor design.[8] The synthetic accessibility of functionalized phenylboronic acids like the title compound is therefore critical for the exploration of new chemical space in drug discovery.
Conclusion
This compound is a high-value chemical reagent that serves as a critical building block for the synthesis of complex organic molecules. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a method widely employed in the pharmaceutical industry. The synthetic routes to this compound are well-established, relying on classical organometallic chemistry and protection group strategies. A thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively leverage this compound in the design and development of novel therapeutics and other advanced materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 850568-45-5 [matrix-fine-chemicals.com]
- 4. echemi.com [echemi.com]
- 5. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 6. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safe handling, storage, and application of (3-Amino-4-chlorophenyl)boronic acid hydrochloride. Moving beyond standard safety data, this document elucidates the chemical principles underpinning best practices, ensuring both personal safety and experimental integrity.
Compound Profile and Significance
This compound is a key building block in modern organic synthesis, particularly valued in medicinal chemistry. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures.[1] The presence of an amino group and a chlorine atom on the phenyl ring offers versatile handles for further functionalization, making it an important intermediate in the synthesis of novel pharmaceutical candidates.[1]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 850568-17-3 | [2] |
| Molecular Formula | C₆H₈BCl₂NO₂ | [3] |
| Molecular Weight | 207.85 g/mol | [3] |
| Appearance | Solid (typically off-white to grey) | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe laboratory practice.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Source: Consolidated data from multiple supplier safety data sheets.[4][5]
The Causality Behind the Hazards:
-
Oral Toxicity: While specific toxicological properties are often not fully investigated for research chemicals, the "harmful if swallowed" classification necessitates preventing ingestion through strict personal hygiene practices.[3][6]
-
Skin and Eye Irritation: Boronic acids, in general, can be irritating to the skin and eyes. The acidic nature of the hydrochloride salt can exacerbate this effect. Direct contact with the powder or solutions can cause inflammation and discomfort.[7]
-
Respiratory Irritation: Fine powders of this compound can be easily inhaled, leading to irritation of the respiratory tract.[4] This is a common hazard for many solid chemical reagents and underscores the importance of handling the material in a well-ventilated area.
The Chemistry of Instability: Understanding Decomposition Pathways
A critical aspect of handling arylboronic acids is understanding their inherent instability, which can compromise experimental results and stoichiometry. The primary decomposition pathway is protodeboronation , the cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom.[8][9]
Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃
Several factors accelerate this degradation:
-
pH: Protodeboronation of arylboronic acids is often slowest around pH 5 and can be rapid under more acidic or basic conditions.[10] The presence of a base is crucial for activating the boronic acid for Suzuki coupling, but it can also promote decomposition if conditions are not optimized.[11]
-
Aqueous/Protic Media: The presence of water or other protic solvents facilitates protodeboronation.[8][9]
-
Catalysts: In some cases, the palladium catalyst used in cross-coupling reactions can also accelerate the decomposition of the boronic acid.[10]
-
Substituents: The electronic nature of the substituents on the aromatic ring influences the rate of protodeboronation. Both electron-donating and highly electron-withdrawing groups can, through different mechanisms, increase the rate of decomposition compared to unsubstituted phenylboronic acid.[8][9]
This inherent instability is why it is crucial to use fresh or properly stored boronic acids and to carefully control reaction conditions. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for storage and using it in a "slow release" protocol can be an effective strategy to mitigate decomposition during a reaction.[8]
Core Directive: Safe Handling and Storage Protocols
Adherence to the following protocols is essential for the safe and effective use of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
Caption: Mandatory Personal Protective Equipment for handling the compound.
Engineering Controls
-
Fume Hood: Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.[3] This is particularly important when weighing and transferring the material.
-
Ventilation: Ensure the laboratory is well-ventilated.
Storage Protocol
Proper storage is critical to maintaining the compound's integrity and preventing degradation.
-
Container: Keep the compound in its original, tightly sealed container.[3]
-
Atmosphere: Due to its sensitivity to moisture, which can promote decomposition, store the container in a dry environment. The use of a desiccator is highly recommended.[12][13] For long-term storage, or if the compound is particularly sensitive, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[14]
-
Temperature: Store at room temperature as indicated by supplier data.[2] Avoid areas with significant temperature fluctuations.
Caption: Recommended storage workflow to ensure compound stability.
Step-by-Step Handling Protocol (Weighing and Transfer)
-
Preparation: Don all required PPE. Ensure the chemical fume hood is on and functioning correctly.
-
Gather Materials: Bring the compound's container, a clean weigh boat or vial, and appropriate spatulas into the fume hood.
-
Equilibration: If the compound has been stored in a cooler environment, allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Transfer: Open the container inside the fume hood. Using a clean, dry spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid creating dust.
-
Seal: Promptly and tightly reseal the main container to minimize its exposure to air and moisture.
-
Cleanup: Clean the spatula thoroughly. Dispose of the weigh boat in the appropriate solid chemical waste container.
-
Final Step: Wash hands thoroughly after handling is complete, even though gloves were worn.[7]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of any laboratory incident.
First Aid Measures:
| Exposure Route | Action | Causality |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] | Water dilutes and washes away the chemical, minimizing contact time and reducing irritation. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] | Rapid and prolonged flushing is critical to remove the substance and prevent serious eye damage. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] | Removes the individual from the source of exposure and provides respiratory support. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps remove residual material. |
Accidental Release Measures:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small, solid spill, carefully sweep up the material using appropriate tools (e.g., a plastic dustpan and brush or spark-proof tools) and place it into a labeled, sealed container for hazardous waste disposal.[5] Avoid actions that generate dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated cleaning materials and the collected chemical as hazardous waste according to institutional and local regulations.[5]
Application Protocol: Suzuki-Miyaura Coupling
This section provides a generalized, field-proven protocol for using this compound in a Suzuki-Miyaura cross-coupling reaction. Note: Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.[1]
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Methodology and Causality:
-
Inert Atmosphere: The entire reaction is set up under an inert atmosphere (nitrogen or argon). This is critical because the active Pd(0) catalyst is sensitive to oxygen.[15]
-
Degassed Solvent: Solvents are degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) to remove dissolved oxygen which can deactivate the catalyst.
-
Base Selection: A base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[1][11] The choice of base can significantly impact reaction efficiency and must be compatible with the substrates' functional groups.
-
Monitoring: The reaction progress should be monitored to determine the point of completion and to avoid potential side reactions or decomposition from prolonged heating.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. fishersci.com [fishersci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
commercial availability of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
An In-depth Technical Guide to the Commercial Availability and Application of (3-Amino-4-chlorophenyl)boronic Acid Hydrochloride
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS No. 850568-45-5) is a specialized bifunctional reagent that has garnered significant interest among researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a boronic acid moiety, an aniline group, and a chloro-substituent on a phenyl ring, makes it a highly valuable building block for creating complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forging carbon-carbon bonds.[3][4][5]
The presence of the amino group provides a reactive handle for subsequent functionalization, such as amide bond formation or diazotization, while the chlorine atom offers an additional site for modification or can be used to modulate the electronic properties and metabolic stability of the final compound.[6] This guide offers a comprehensive overview of the commercial availability, physicochemical properties, safe handling, and core applications of this reagent, with a focus on empowering scientists in drug discovery and development.
Commercial Availability and Procurement
This compound is available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various pack sizes, from milligrams to multi-gram quantities. For larger-scale synthesis, inquiries with bulk manufacturing divisions of these suppliers are typically required.
When selecting a supplier, researchers should consider not only the price but also the stated purity, available analytical data (Certificate of Analysis), and lead times. The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base (3-Amino-4-chlorophenyl)boronic acid (CAS No. 850689-36-0).[7][8]
Table 1: Representative Commercial Suppliers
| Supplier | Representative Purity | Available Pack Sizes |
| Alfa Chemistry | ≥95% | Inquire |
| BOC Sciences | ≥97% | Inquire |
| Ambeed, Inc. | ≥95% | Inquire |
| AiFChem | ≥95% | 1g, 5g |
| SAGECHEM LIMITED | ≥98% | Inquire |
| AOBChem | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g |
| Sigma-Aldrich | Not Specified (AldrichCPR) | Inquire |
Note: Availability and purity may vary. Researchers should always consult the specific supplier's documentation for lot-specific data.[8][9]
Physicochemical Properties and Handling
Understanding the properties of a reagent is critical for its successful application and safe handling. Boronic acids, in general, can be susceptible to dehydration to form boroxines, and proper storage is essential to ensure reactivity and reproducibility.[10]
Table 2: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 850568-45-5 | [1][2] |
| Molecular Formula | C₆H₈BCl₂NO₂ | [2] |
| Molecular Weight | 207.85 g/mol | [2] |
| Appearance | White to off-white or light cream solid/powder | [11] |
| Storage | Store at 2-8°C, keep container tightly closed | [8] |
| Stability | Stable under normal conditions. Avoid incompatible materials like strong oxidizing agents and strong acids. | [11] |
Safety and Handling Precautions
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Handling should be performed in a well-ventilated area or a chemical fume hood.[12]
Based on data for analogous chlorophenylboronic acids, the compound may cause skin and serious eye irritation.[13][14]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][11]
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[11][13][14]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of diverse boronic acids.[3][5] The reaction facilitates the synthesis of biaryl compounds, which are prevalent structures in many pharmaceutical agents.[4][15]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.[3]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-amino-4-chlorophenyl moiety) to the palladium center, displacing the halide.[3][16]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[3]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol
The following is a generalized, field-proven protocol for the Suzuki coupling of an aminophenylboronic acid hydrochloride with an aryl bromide. This protocol serves as a robust starting point, and optimization may be required for specific substrates.[3]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen) three times to remove oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.). Then, add the degassed solvent mixture (e.g., dioxane/water) via syringe.
-
Reaction: Stir the mixture and heat to the target temperature (typically 80-100 °C) for 4-12 hours.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.
References
- 1. This compound | 850568-45-5 [chemicalbook.com]
- 2. This compound | CAS 850568-45-5 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-AMINO-4-CHLOROPHENYLBORONIC ACID | 850689-36-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. aobchem.com [aobchem.com]
- 9. 3-Amino-4-chlorophenylboronic acid HCl (CAS No. 850568-45-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. (3-Amino-4-chlorophenyl)boronic acid | CAS#:850689-36-0 | Chemsrc [chemsrc.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to the Stability and Storage of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Introduction
(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a vital building block in contemporary drug discovery and organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling makes it a valuable reagent for constructing complex molecular architectures. However, the inherent reactivity of the boronic acid moiety presents significant challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, offering field-proven insights and protocols to ensure its integrity from receipt to reaction.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in its effective management. The hydrochloride salt form is intended to improve the stability and handling of the otherwise reactive free amine.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 850568-45-5 | [1] |
| Molecular Formula | C₆H₈BCl₂NO₂ | |
| Molecular Weight | 207.85 g/mol | |
| Appearance | Solid (typically off-white to light brown powder) | |
| Storage Temperature | 2-8°C (Refrigerated) | [2] |
Core Stability and Degradation Mechanisms
The stability of arylboronic acids is a trade-off between their desired reactivity and susceptibility to degradation. For this compound, several degradation pathways must be considered.
Protodeboronation
Protodeboronation is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often facilitated by aqueous or acidic conditions.[3] The electronic nature of the substituents on the aromatic ring plays a crucial role. The amino group (-NH₂) is electron-donating, which can increase the electron density on the ring and potentially stabilize the C-B bond. Conversely, the chloro group (-Cl) is electron-withdrawing, which can make the boronic acid more susceptible to nucleophilic attack, a key step in some protodeboronation mechanisms.
The hydrochloride salt form means that when dissolved in water, the solution will be acidic, which can promote protodeboronation. Therefore, prolonged storage in solution, especially aqueous media, should be avoided.
Oxidation
Arylboronic acids are susceptible to oxidation, which converts the boronic acid into a phenol.[4] This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities. The amino group on the phenyl ring can increase the molecule's susceptibility to oxidation. The oxidation of boronic acids is often irreversible and represents a significant loss of active reagent.[4]
Anhydride Formation (Dehydration)
In the solid state, boronic acids can undergo intermolecular dehydration to form boroxines (cyclic anhydrides). This process is reversible upon exposure to water. While boroxine formation is not strictly degradation as it can be reversed, it can affect the material's solubility and reactivity if not accounted for. Storing the solid compound in a dry environment is crucial to minimize this.
References
The Strategic Utility of (3-Amino-4-chlorophenyl)boronic acid hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
(3-Amino-4-chlorophenyl)boronic acid hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features—a reactive boronic acid moiety, a strategically positioned amino group, and a chlorine atom—offer a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth analysis of the applications of this reagent, with a focus on its instrumental role in the synthesis of targeted therapeutics through palladium-catalyzed cross-coupling reactions. We will explore the causality behind its selection in drug design, provide validated experimental protocols, and discuss the structure-activity relationships of the resulting compounds, thereby offering a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in the medicinal chemist's armamentarium.[1] Initially recognized for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their role has expanded significantly.[2] The boron atom's unique electronic properties, including its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles, have positioned boronic acid-containing molecules as a novel class of enzyme inhibitors.[2] The landmark approval of the proteasome inhibitor Bortezomib (Velcade®) for the treatment of multiple myeloma heralded a new era for boron-containing pharmaceuticals, demonstrating their therapeutic viability and paving the way for further exploration.[2]
This compound (CAS: 850568-45-5) is a particularly valuable derivative within this class.[3] Its trifunctional nature allows for precise and directional installation into complex scaffolds, making it a sought-after intermediate in the synthesis of targeted therapies, particularly in oncology.
| Property | Value | Reference |
| CAS Number | 850568-45-5 | [3] |
| Molecular Formula | C6H8BCl2NO2 | [3] |
| Molecular Weight | 207.85 g/mol | [3] |
| Appearance | Brown solid | [4] |
| Melting Point | 278-288 °C | [4] |
Core Application: A Versatile Building Block in Suzuki-Miyaura Cross-Coupling
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), providing a robust and highly versatile method for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules, including many kinase inhibitors.
The strategic placement of the amino and chloro substituents on the phenylboronic acid ring offers distinct advantages:
-
The Amino Group: Provides a key site for further functionalization. It can act as a hydrogen bond donor, a nucleophile for amide bond formation, or a basic center, all of which are critical for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
The Chlorine Atom: This halogen substituent can influence the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The presence of chlorine can also modulate the metabolic stability of the molecule.[5]
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis: A Case Study Approach
While specific, publicly disclosed drug synthesis pathways detailing the use of this compound are often proprietary, its structural motifs are highly prevalent in the patent literature for kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-amino-4-chlorophenyl moiety can be found in numerous patented compounds designed to target various kinases.
For instance, the general structure of many ATP-competitive kinase inhibitors involves a heterocyclic core that binds to the adenine region of the ATP-binding pocket, and a substituted phenyl group that extends into a more solvent-exposed region. This compound is an ideal reagent for introducing this substituted phenyl group.
Hypothetical Synthesis of a Kinase Inhibitor Scaffold
The following represents a plausible synthetic route for a generic kinase inhibitor scaffold, illustrating the utility of this compound.
Caption: Synthetic pathway for a generic kinase inhibitor.
Experimental Protocols: A Guide for the Bench Chemist
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary for specific substrates.
Synthesis of this compound
While commercially available, understanding the synthesis of this key reagent is valuable. A common approach involves a multi-step sequence starting from a readily available nitro-substituted aromatic compound.
Protocol: Synthesis of this compound (Illustrative)
-
Borylation of a Nitro-Precursor: 4-Chloro-3-nitro-bromobenzene is reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane). The reaction is typically heated to reflux for several hours.
-
Reduction of the Nitro Group: The resulting nitro-phenylboronic acid pinacol ester is then subjected to a reduction reaction to convert the nitro group to an amine. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), or catalytic hydrogenation (H2, Pd/C).
-
Hydrolysis and Salt Formation: The pinacol ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the free boronic acid. The hydrochloric acid also protonates the newly formed amino group, resulting in the desired this compound salt. The product can then be isolated by filtration or extraction.
Suzuki-Miyaura Cross-Coupling using this compound
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Base (e.g., potassium carbonate or sodium carbonate)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Structure-Activity Relationship (SAR) Considerations
The 3-amino-4-chlorophenyl moiety introduced by this boronic acid reagent can significantly impact the biological activity of the final compound. When incorporated into a series of potential drug candidates, systematic modifications of this group can provide valuable insights into the structure-activity relationship.
-
Amino Group Modification: Acylation of the amino group with various carboxylic acids can probe the steric and electronic requirements of the binding pocket. The resulting amides can also introduce new hydrogen bonding interactions and modulate the solubility of the compound.
-
Bioisosteric Replacement: The boronic acid group itself can be considered a bioisostere of a carboxylic acid.[1] In certain contexts, it can mimic the geometry and hydrogen bonding capabilities of a carboxylate group while having a different pKa, which can be advantageous for cell permeability.
-
Halogen Substitution: While the chlorine atom is fixed in this reagent, comparing the activity of the resulting compound to analogs containing other halogens (e.g., fluorine or bromine) at this position can elucidate the role of halogen bonding and electronic effects in target engagement.
Conclusion
This compound is a high-value, versatile reagent in medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures that are central to the design of modern targeted therapeutics. The strategic positioning of its functional groups provides medicinal chemists with multiple avenues for optimization, making it a key component in the development of novel drug candidates. As the demand for targeted therapies continues to grow, the importance of specialized building blocks like this compound in accelerating the drug discovery process is undeniable.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 850568-45-5 [matrix-fine-chemicals.com]
- 4. americanelements.com [americanelements.com]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry.[1] Its power lies in the efficient and versatile construction of carbon-carbon bonds, most notably for the synthesis of biaryl and heteroaryl structures that are prevalent in a vast number of marketed drugs and clinical candidates. The reaction's broad functional group tolerance, relatively mild conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[2]
(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a valuable building block, offering a scaffold with three distinct points for diversification: the boronic acid moiety for C-C bond formation, the amino group for amide bond formation or further functionalization, and the chloro-substituent which can also participate in cross-coupling reactions under specific conditions. This application note provides a detailed protocol and in-depth scientific rationale for the successful application of this compound in Suzuki-Miyaura coupling reactions.
Understanding the Substrate: Properties and Challenges of this compound
While a versatile reagent, this compound presents specific challenges that must be addressed for successful and reproducible Suzuki-Miyaura couplings:
-
Stability and Protodeboronation: Aminophenylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often exacerbated by the reaction conditions, particularly the presence of aqueous base and elevated temperatures. The hydrochloride salt form enhances the stability of the solid reagent.
-
Catalyst Inhibition: The free amino group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or completely halt the catalytic cycle.
-
Electronic Effects: The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the phenyl ring can influence the nucleophilicity of the boronic acid and its transmetalation rate.
Careful selection of the reaction parameters is therefore crucial to mitigate these challenges and achieve high coupling efficiency.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to rationalizing the choice of reagents and conditions.[3]
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, forming a diorganopalladium(II) complex. The base activates the boronic acid to a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[3]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a bulky phosphine ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)
-
Anhydrous, degassed solvents
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2-1.5 equiv), the aryl bromide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%). For challenging couplings, a pre-catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is recommended.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of the reaction parameters.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G3). | For general applications, Pd(PPh₃)₄ is a reliable choice. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), catalysts with bulky, electron-rich ligands like XPhos or SPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical. K₂CO₃ is a good starting point. K₃PO₄ is a stronger base and can be more effective for less reactive substrates. Cs₂CO₃ is a highly effective but more expensive option. The base is crucial for activating the boronic acid to the more nucleophilic boronate species.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. The choice of solvent can influence the reaction rate and selectivity. Degassing the solvent is essential to prevent oxidation of the palladium catalyst. |
| Temperature | 80-100 °C | The reaction temperature will depend on the reactivity of the coupling partners. Higher temperatures may be required for less reactive aryl halides. However, excessively high temperatures can lead to decomposition of the boronic acid. |
| Equivalents of Boronic Acid | 1.2 - 1.5 equivalents | Using a slight excess of the boronic acid can help to drive the reaction to completion, especially if some decomposition of the boronic acid occurs during the reaction. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique to prevent catalyst oxidation. Use freshly opened or properly stored catalyst. |
| Insufficiently active catalyst system | For less reactive aryl halides (e.g., chlorides), switch to a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos or SPhos based pre-catalysts). | |
| Ineffective base | Try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | |
| Protodeboronation of the Boronic Acid | Reaction temperature is too high or reaction time is too long | Optimize the temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Use of a boronate ester | Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. | |
| Formation of Homocoupling Byproducts | Oxygen contamination | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
Experimental Workflow Visualization
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex molecules in drug discovery and development. By understanding the specific challenges posed by this substrate and by carefully selecting the appropriate catalyst, base, and solvent system, researchers can achieve high yields and reproducible results. The protocol and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this important reaction.
References
Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with (3-Amino-4-chlorophenyl)boronic Acid Hydrochloride
Introduction: The Strategic Importance of 3-Amino-4-chlorobiaryl Scaffolds
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a privileged structural core.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for forging these critical carbon-carbon bonds, lauded for its functional group tolerance, mild conditions, and the relatively low toxicity of its organoboron reagents.[1][3][4]
This guide focuses on a particularly valuable yet challenging building block: (3-Amino-4-chlorophenyl)boronic acid hydrochloride (CAS: 850568-45-5).[5][6] The product of its coupling, a 3-amino-4-chlorobiaryl structure, is a key intermediate in the synthesis of numerous biologically active compounds. The presence of the aniline moiety provides a crucial vector for further functionalization, while the chlorine atom offers an additional site for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
However, the successful implementation of this substrate is not trivial. It presents two primary challenges that dictate the strategic selection of reaction conditions:
-
The Aryl Chloride: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle, often requiring more active catalyst systems and higher reaction temperatures.[7][8][9]
-
The Amino Group and Hydrochloride Salt: The free amino group can coordinate with the palladium center, potentially attenuating its catalytic activity. Furthermore, the compound is supplied as a hydrochloride salt, which necessitates the use of a sufficient amount of base to first liberate the free amine and then participate in the catalytic cycle.
This document provides a comprehensive overview of the mechanistic underpinnings, detailed protocols, and field-proven insights required to successfully navigate these challenges and achieve high-yield synthesis of the target biaryl amines.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][10][11][12]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4]
-
Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate complex, transfers its organic moiety (Ar²) to the Pd(II) center, displacing the halide.[12][13]
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Data-Driven Approach
The success of coupling an unactivated aryl chloride like 4-chloro-3-aminophenylboronic acid hinges on the judicious selection of four key parameters: catalyst/ligand, base, solvent, and temperature.
Catalyst and Ligand Selection: Activating the Aryl Chloride
Standard catalysts like Pd(PPh₃)₄ may prove insufficient for activating the C-Cl bond. More robust systems are required.[7] The key is to use electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step.[8][13]
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging couplings. They form highly active, monoligated Pd(0) species that readily engage aryl chlorides.
-
Bulky Alkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective.[13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and active palladium complexes, making them excellent choices for aryl chloride activation.[13]
Base Selection: A Dual Role
The choice of base is arguably the most critical variable for this specific substrate. It must be strong enough to perform two functions:
-
Neutralize the Hydrochloride: An initial equivalent of base is consumed to deprotonate the anilinium hydrochloride, liberating the free-base boronic acid.
-
Activate the Boronic Acid: Subsequent equivalents of base react with the boronic acid to form the tetracoordinate boronate species, which is essential for efficient transmetalation.[11][13]
Inorganic bases are strongly preferred. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. For aryl chloride couplings, K₃PO₄ is often the base of choice due to its sufficient strength and favorable solubility properties in common solvent mixtures.[7] A minimum of 3.0 equivalents of base is recommended.
Solvent System and Temperature
A polar, aprotic solvent system capable of dissolving the various inorganic and organic components is required. Biphasic systems are often beneficial.
-
Dioxane/Water or Toluene/Water: These mixtures are highly effective. Water can aid in dissolving the inorganic base and facilitates the formation of the active boronate species.[9][10]
-
DMF or NMP: These polar aprotic solvents can also be used, though they may require more rigorous degassing.
Due to the inertness of the C-Cl bond, elevated temperatures are typically necessary. Reaction temperatures in the range of 80–110 °C are standard.[10]
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. (Typically 1-5 mol%) |
| Ligand | SPhos, XPhos, RuPhos, PCy₃, P(t-Bu)₃ | Electron-rich, bulky phosphines are essential for activating the C-Cl bond.[7][13] (Ligand:Pd ratio typically 2:1 to 4:1) |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Must be strong enough to neutralize HCl and activate the boronic acid. K₃PO₄ is often optimal.[7] (≥ 3.0 equivalents) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 5:1 v/v) | Biphasic systems aid in dissolving reagents and facilitating the reaction.[9] |
| Temperature | 80 - 110 °C | Higher temperatures are required to overcome the activation barrier for C-Cl oxidative addition.[10] |
Table 1: Recommended Reaction Parameters for Suzuki Coupling with (3-Amino-4-chlorophenyl)boronic acid HCl.
Detailed Experimental Protocol
This protocol provides a general, robust procedure for a 1.0 mmol scale reaction. Note: All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).[14]
Caption: A step-by-step workflow for the Suzuki coupling protocol.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| (3-Amino-4-chlorophenyl)boronic acid HCl | 207.85[6] | 1.2 | 1.2 | 249 mg |
| Aryl Halide (Partner) | - | 1.0 | 1.0 | - |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ (anhydrous) | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 5.0 mL |
| Deionized Water | - | - | - | 1.0 mL |
Table 2: Example reagent stoichiometry for a 1.0 mmol scale reaction.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the coupling partner aryl halide (1.0 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate (0.02 equiv.) and SPhos ligand (0.04 equiv.).
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by sparging with argon for 20-30 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed (typically 4-16 hours).[10]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl amine product.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation that opens the door to a wide array of complex molecular targets. Success is predicated on a rational approach to reaction design, specifically by employing highly active palladium/ligand systems to activate the challenging aryl chloride bond and using a sufficient excess of a suitable base to overcome the dual hurdles of the hydrochloride salt and boronic acid activation. The protocols and principles outlined in this guide provide researchers with a robust and reliable framework for the effective synthesis of valuable 3-amino-4-chlorobiaryl compounds.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. This compound | 850568-45-5 [chemicalbook.com]
- 6. This compound | CAS 850568-45-5 [matrix-fine-chemicals.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. (3-Amino-4-chlorophenyl)boronic acid | CAS#:850689-36-0 | Chemsrc [chemsrc.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Introduction: The Strategic Importance of Substituted Biarylamines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. A particularly valuable application of this methodology is the synthesis of substituted biarylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The coupling of (3-Amino-4-chlorophenyl)boronic acid hydrochloride presents a unique set of challenges and opportunities. The presence of an amino group, a halide, and the boronic acid functionality on the same ring necessitates a carefully optimized catalytic system to achieve high yields and selectivity. This document provides a detailed guide to selecting the appropriate palladium catalyst and reaction conditions for this specific transformation, grounded in mechanistic principles and supported by empirical data.
The amino group can potentially coordinate to the palladium center, leading to catalyst inhibition. Furthermore, the hydrochloride salt form of the boronic acid requires careful consideration of the base used in the reaction, as it must be strong enough to both neutralize the salt and facilitate the transmetalation step of the catalytic cycle. The chloro-substituent, while generally less reactive than bromo or iodo groups in Suzuki couplings, can still participate in side reactions if not properly controlled.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational catalyst selection and reaction optimization. The generally accepted mechanism, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic borate species, transfers its organic group to the Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
For this compound, the choice of base is critical. A sufficient amount of a suitable base is required to first neutralize the hydrochloride salt to free the boronic acid and then to facilitate the formation of the borate complex for efficient transmetalation.
Catalyst Selection: Navigating the Palladium Landscape
The success of the Suzuki reaction with this challenging substrate hinges on the selection of an appropriate palladium catalyst system, which comprises a palladium precursor and a supporting ligand.
Palladium Precursors
Commonly used palladium precursors include Pd(OAc)2 and PdCl2. However, for air-sensitive reactions or for improved reproducibility, pre-formed palladium complexes with phosphine ligands, such as Pd(PPh3)4 or [PdCl2(dppf)], are often preferred. These pre-catalysts are typically more stable and can be handled more easily in a standard laboratory setting.
Ligand Choice: The Key to Success
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For electron-rich anilines, bulky and electron-rich phosphine ligands are generally the most effective.
| Catalyst System | Ligand Type | Key Advantages for this Substrate | Typical Loading (mol%) |
| Pd(OAc)2 / SPhos | Buchwald Ligand | High activity for electron-rich and sterically hindered substrates. Promotes efficient reductive elimination. | 1-3 |
| Pd(OAc)2 / XPhos | Buchwald Ligand | Similar to SPhos, often provides complementary reactivity. Excellent for challenging couplings. | 1-3 |
| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) | A classic, versatile catalyst. Can be effective but may require higher temperatures and longer reaction times. | 2-5 |
| [PdCl2(dppf)] | Ferrocene-based ligand | Good thermal stability. The wide bite angle of the dppf ligand can be beneficial. | 2-5 |
Table 1: Recommended Palladium Catalyst Systems for the Suzuki Coupling of this compound.
The Buchwald-type ligands, such as SPhos and XPhos, are particularly well-suited for this transformation due to their steric bulk and electron-donating properties. These features promote the formation of the active monoligated Pd(0) species and accelerate the rate of both oxidative addition and reductive elimination, while minimizing side reactions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Suzuki coupling of this compound with an aryl bromide. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Materials
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(OAc)2/SPhos or Pd(PPh3)4)
-
Base (e.g., K2CO3, K3PO4, or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Reaction Setup and Execution
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (3.0-4.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add these to the Schlenk flask. If using a pre-formed catalyst like Pd(PPh3)4, add it directly (0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Characterization
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure proper inert atmosphere technique. |
| Insufficiently strong or soluble base | Switch to a stronger or more soluble base (e.g., K3PO4 or Cs2CO3). | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Formation of Side Products (e.g., Homocoupling) | Catalyst decomposition | Use a more robust ligand or decrease the reaction temperature. |
| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. | |
| Poor Reproducibility | Inconsistent quality of reagents or solvents | Use high-purity, anhydrous solvents and reagents. |
Table 2: Troubleshooting Guide for the Suzuki Coupling of this compound.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable substituted biarylamines. Careful selection of a palladium catalyst system, particularly one employing a bulky and electron-rich phosphine ligand, in conjunction with an appropriate base and reaction conditions, is crucial for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this important transformation.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Introduction: A Versatile Building Block for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer and other diseases. The development of small molecules that can modulate kinase activity has therefore become a highly successful therapeutic strategy.
(3-Amino-4-chlorophenyl)boronic acid hydrochloride has emerged as a critical structural motif and a versatile synthetic intermediate in the creation of a diverse range of kinase inhibitors. Its utility is primarily centered on its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl scaffolds that are central to the architecture of many kinase inhibitors.[1][2] The presence of the amino and chloro substituents on the phenyl ring provides key anchor points for further molecular elaboration and influences the electronic properties of the molecule, which can be fine-tuned to achieve desired biological activity and pharmacokinetic profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.
The Strategic Importance of the (3-Amino-4-chlorophenyl) Moiety
The (3-Amino-4-chlorophenyl) group is a privileged scaffold in kinase inhibitor design for several reasons:
-
Hydrogen Bonding Interactions: The amino group can act as a hydrogen bond donor, interacting with key residues in the kinase ATP-binding pocket. This is a common feature in many type I and type II kinase inhibitors.
-
Structural Rigidity and Vectorial Projection: The phenyl ring provides a rigid core that, when incorporated into a larger molecule, helps to properly orient other functional groups for optimal interaction with the target kinase.
-
Modulation of Physicochemical Properties: The chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation. It also influences the overall lipophilicity of the molecule.
-
Synthetic Handle for Diversification: The amino group serves as a convenient point for further chemical modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the workhorse for incorporating the (3-Amino-4-chlorophenyl) moiety into kinase inhibitor scaffolds. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate).[3]
The general catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.[3]
Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors
A significant class of kinase inhibitors features a pyrimidine core. The this compound can be coupled with a suitably functionalized chloropyrimidine to construct the core of these inhibitors. For instance, in the synthesis of Aurora kinase inhibitors, a common strategy involves the coupling of a boronic acid with a 2,4-dichloropyrimidine derivative.[5][6]
Representative Protocol: Synthesis of a Biaryl Kinase Inhibitor Precursor
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride (e.g., a 2-chloropyrimidine derivative).
Materials and Reagents:
-
This compound
-
Heteroaryl chloride (e.g., 2-chloro-N-substituted-pyrimidin-4-amine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)[7]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or ethanol/water)[7]
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (Schlenk flask, condenser, etc.)
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the heteroaryl chloride (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Recommended Conditions & Rationale |
| Catalyst | Pd(PPh₃)₄: A classic, versatile catalyst. Pd(dppf)Cl₂: Often effective for challenging substrates. Buchwald-Hartwig G2/G3 Precatalysts (e.g., XPhos Pd G2): Highly active, allowing for lower catalyst loadings and milder reaction temperatures.[7] |
| Base | K₂CO₃/Cs₂CO₃: Common and effective inorganic bases. Cs₂CO₃ is more soluble and can sometimes give better results. K₃PO₄: A stronger base that can be beneficial for less reactive chlorides. The base is crucial for activating the boronic acid for transmetalation.[1] The hydrochloride salt of the starting material will consume one equivalent of base. |
| Solvent | Dioxane/Water or DME/Water: A common mixture that effectively dissolves both organic and inorganic reagents. Ethanol/Water: A more environmentally benign solvent system that can be highly effective with modern catalysts.[7] |
| Temperature | 80-100 °C: A typical temperature range for these couplings. Optimization may be required depending on the reactivity of the specific substrates. |
Causality Behind Experimental Choices and Troubleshooting
-
The Role of the Hydrochloride Salt: (3-Amino-4-chlorophenyl)boronic acid is often supplied as a hydrochloride salt to improve its stability and handling. It is crucial to use a sufficient excess of base (at least one extra equivalent) to neutralize the HCl and deprotonate the boronic acid to its active form for the Suzuki coupling.
-
Impact of the Chloro Substituent: The electron-withdrawing nature of the chloro group can slightly decrease the nucleophilicity of the boronic acid. However, this is generally not a major impediment to the reaction, and standard Suzuki conditions are usually effective. In cases of low reactivity, a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand) may be beneficial.[8]
-
Potential Side Reaction: Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. This can be minimized by using thoroughly degassed solvents, maintaining a strict inert atmosphere, and avoiding prolonged reaction times at high temperatures.
-
Purification Challenges: The amino group in the product can sometimes cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent.
Exemplary Application: Synthesis of Dasatinib Analogs
Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While the core of Dasatinib itself is a thiazole derivative, the principles of coupling aminophenyl moieties are central to the synthesis of many kinase inhibitors.[9] Analogs of Dasatinib can be synthesized by coupling a (3-Amino-4-chlorophenyl) moiety to a suitable heterocyclic core, followed by further functionalization.[10] The strategic placement of the amino and chloro groups can be explored to optimize the inhibitor's binding affinity and selectivity profile.
Conclusion: A Gateway to Novel Kinase Inhibitors
This compound stands as a valuable and versatile building block for the synthesis of kinase inhibitors. Its successful application hinges on a solid understanding of the Suzuki-Miyaura cross-coupling reaction and the careful selection of reaction parameters. The protocols and insights provided in this guide are intended to empower researchers to efficiently and effectively utilize this key intermediate in their drug discovery endeavors, paving the way for the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108033930A - A kind of synthesis technique of Dasatinib analog - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of (3-Amino-4-chlorophenyl)boronic acid hydrochloride in Agrochemical Synthesis
Introduction: A Versatile Building Block for Modern Agrochemicals
(3-Amino-4-chlorophenyl)boronic acid hydrochloride has emerged as a significant building block for the synthesis of complex organic molecules, particularly within the agrochemical industry. Its unique substitution pattern—a chlorine atom and an amino group on a phenylboronic acid scaffold—provides a versatile platform for creating novel fungicides, herbicides, and insecticides. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful and widely adopted method for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings.[1][2] These structural motifs are prevalent in a wide array of modern agrochemicals, contributing to their biological activity and selectivity.
This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on the practical execution of the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind this transformation and provide a detailed, field-proven protocol for the synthesis of a representative fungicide intermediate.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of many synthetic routes that utilize this compound. This reaction facilitates the formation of a biaryl or heteroaryl-aryl linkage, a common structural feature in many successful agrochemicals.
Mechanistic Rationale and Causality of Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (typically an aryl or heteroaryl halide), forming a palladium(II) complex. The choice of a reactive halide (I > Br > Cl) is crucial for this step to proceed efficiently.[1]
-
Transmetalation: The organoborane (in this case, (3-Amino-4-chlorophenyl)boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.[2]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The hydrochloride salt of (3-Amino-4-chlorophenyl)boronic acid requires neutralization by the base in the reaction mixture to participate in the catalytic cycle. The presence of the amino group can also influence the electronic properties of the boronic acid and may require careful optimization of the reaction conditions.
Representative Synthesis of a Fungicide Intermediate: 2-(3-Amino-4-chlorophenyl)nicotinic acid
To illustrate the practical application of this compound, we present a representative protocol for the synthesis of a 2-(3-amino-4-chlorophenyl)nicotinic acid derivative. This scaffold is analogous to the core structure of the successful fungicide Boscalid and represents a plausible target for novel agrochemical discovery. This protocol is based on established principles of Suzuki-Miyaura couplings of similar substrates.
Reaction Scheme
Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the target molecule confirms the viability of the chosen conditions and the reactivity of the starting materials.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Supplier |
| (3-Amino-4-chlorophenyl)boronic acid HCl | 850568-45-5 | 207.85 | Commercially available |
| 2-Chloronicotinic acid | 2942-59-8 | 157.56 | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercially available |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Commercially available |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Commercially available |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Ethyl acetate | 141-78-6 | 88.11 | Commercially available |
| Hexanes | 110-54-3 | 86.18 | Commercially available |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | Commercially available |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Commercially available |
Equipment
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Schlenk line or similar inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Equipment for flash column chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.2 equivalents), 2-chloronicotinic acid (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.
-
Via cannula, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to achieve a starting material concentration of approximately 0.2 M. The mixture should be sparged with nitrogen for 15-20 minutes to ensure it is thoroughly degassed.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Expected Outcome
The expected product is 2-(3-Amino-4-chlorophenyl)nicotinic acid. The yield and purity will depend on the precise reaction conditions and purification. A successful reaction should yield the product as a solid with a purity of >95% as determined by HPLC and NMR.
Data Presentation
| Parameter | Value |
| Scale | 10 mmol (of 2-chloronicotinic acid) |
| Equivalents of Boronic Acid | 1.2 |
| Equivalents of Base | 3.0 |
| Catalyst Loading | 3 mol% |
| Solvent System | 4:1 Dioxane:Water |
| Temperature | 90-100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% (after purification) |
| Expected Purity | >95% |
Visualization of the Experimental Workflow
Safety and Handling Precautions
Researchers and drug development professionals should adhere to strict safety protocols when handling this compound and other reagents mentioned in this guide.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling Boronic Acids: Phenylboronic acids can be irritating to the eyes, respiratory system, and skin. Avoid creating dust. In case of contact, rinse the affected area with copious amounts of water.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with extreme care in a fume hood, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.
References
Application Note: Strategic Protection of the Amino Group in (3-Amino-4-chlorophenyl)boronic acid hydrochloride for Advanced Synthetic Applications
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a valuable bifunctional reagent in modern organic synthesis, particularly in the realm of drug discovery and materials science.[1][2][3] Its utility primarily stems from its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation.[4][5] However, the presence of a nucleophilic amino group on the phenyl ring presents a significant challenge. This group can interfere with subsequent reactions, either by reacting with electrophiles intended for another site or by coordinating with metal catalysts, thereby deactivating them.
Therefore, the strategic protection of this amino group is a critical prerequisite for unlocking the full synthetic potential of this building block. A protecting group masks the amine's reactivity, allowing for selective manipulation of the boronic acid moiety.[6][7] The choice of protecting group is paramount and must be guided by the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection. This guide provides a detailed analysis of common protecting group strategies—Boc, Cbz, and Fmoc—offering field-proven insights and detailed protocols tailored for (3-Amino-4-chlorophenyl)boronic acid.
Core Principles for Selecting an Amino Protecting Group
The ideal protecting group for (3-Amino-4-chlorophenyl)boronic acid must satisfy several criteria. The decision-making process involves a careful balancing of stability, ease of introduction and removal, and orthogonality with other planned reactions.
-
Stability of the Boronic Acid: The boronic acid group is susceptible to degradation, particularly protodeboronation, under harsh acidic or oxidative conditions.[8] The chosen protection and deprotection methods must minimize this risk.
-
Orthogonality: The protecting group must be stable under the conditions of the intended reaction (e.g., Suzuki coupling) but removable under conditions that do not affect other functional groups in the molecule.[7] The presence of the aryl chloride must also be considered, as some deprotection methods (e.g., standard hydrogenolysis) can cause undesired dehalogenation.[9]
-
Starting Material Form: The starting material is a hydrochloride salt, meaning the amino group is protonated.[1] All protection protocols must therefore begin with a neutralization step to liberate the free, nucleophilic amine.
Caption: A logical workflow for employing a protecting group strategy.
Strategy 1: The Acid-Labile Boc Group (tert-Butoxycarbonyl)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its general stability to bases and nucleophiles and its straightforward removal under acidic conditions.[10][11][12]
Causality Behind Experimental Choices: Protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). For an aniline like our substrate, the reaction requires a base to neutralize the HCl salt and to facilitate the reaction. A common choice is a mild inorganic base like sodium bicarbonate or an organic base like triethylamine (TEA).[10] Deprotection involves acid-catalyzed hydrolysis of the carbamate.[11] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used. The key vulnerability here is the potential for protodeboronation of the boronic acid under these strongly acidic conditions. Therefore, careful monitoring and minimization of reaction time are essential.
Caption: Boc-protection and deprotection reaction scheme.
Protocol 1.1: Boc-Protection of (3-Amino-4-chlorophenyl)boronic acid
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Add a 2:1 mixture of tetrahydrofuran (THF) and water. Stir until the solid is partially dissolved.
-
Neutralization & Protection: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. The reaction can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, add ethyl acetate to the mixture. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (aq) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.
Protocol 1.2: Boc-Deprotection
-
Setup: Dissolve the N-Boc protected boronic acid (1.0 eq) in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA, 10-20 eq) or a 4 M solution of HCl in dioxane dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring closely to minimize protodeboronation.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM to remove residual acid. The resulting product is the hydrochloride salt of the amine.
| Feature | Boc Protection | Boc Deprotection |
| Reagents | Boc₂O, NaHCO₃ or TEA | TFA or 4M HCl in Dioxane |
| Solvent | THF/H₂O, Acetonitrile | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Key Advantage | High yields, stable product. | Fast and clean reaction. |
| Key Disadvantage | N/A | Risk of protodeboronation.[8] |
Strategy 2: The Cbz Group (Benzyloxycarbonyl) for Orthogonal Applications
The Cbz group is a robust protecting group, stable to the acidic and basic conditions that cleave Boc and Fmoc groups, respectively.[13][14] Its classic removal via catalytic hydrogenolysis provides a valuable orthogonal strategy.
Causality Behind Experimental Choices: Protection is achieved with benzyl chloroformate (Cbz-Cl) under basic conditions.[13][14] The primary deprotection method, palladium-catalyzed hydrogenolysis, involves the cleavage of the benzylic C-O bond.[13] However, a significant risk with this method is the concurrent reductive dehalogenation of the aryl chloride.[9] To mitigate this, alternative, non-reductive deprotection methods using strong acids like HBr in acetic acid can be employed, though this re-introduces concerns about boronic acid stability.[14][15] A more nuanced approach involves transfer hydrogenation or using specialized catalysts to favor carbamate cleavage over dehalogenation.
Caption: Cbz-protection and deprotection reaction scheme.
Protocol 2.1: Cbz-Protection of (3-Amino-4-chlorophenyl)boronic acid
-
Setup: Suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Neutralization: Cool the mixture to 0 °C and add sodium carbonate (Na₂CO₃, 2.5 eq).
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Dilute the reaction with water and extract with ethyl acetate.
-
Washing & Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Cbz protected product.
Protocol 2.2: Cbz-Deprotection (Transfer Hydrogenation)
-
Setup: Dissolve the N-Cbz protected boronic acid (1.0 eq) in methanol or ethanol.
-
Catalyst & Donor: Add 10% Palladium on carbon (Pd/C, 0.1 eq) followed by ammonium formate (5.0 eq) as the hydrogen donor.
-
Reaction: Heat the mixture to reflux (40-60 °C) for 1-4 hours. Monitor carefully for dehalogenation by LC-MS.
-
Isolation: Cool the reaction, then filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.
| Feature | Cbz Protection | Cbz Deprotection |
| Reagents | Cbz-Cl, Na₂CO₃ | H₂, Pd/C; or Ammonium Formate, Pd/C |
| Solvent | Dioxane/H₂O | Methanol, Ethanol |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Key Advantage | Very stable protecting group. | Orthogonal to acid/base labile groups. |
| Key Disadvantage | Cbz-Cl is a lachrymator. | High risk of dehalogenation with standard hydrogenolysis.[9] |
Strategy 3: The Base-Labile Fmoc Group (9-Fluorenylmethoxycarbonyl)
The Fmoc group offers an excellent orthogonal protection strategy as it is stable to acid and catalytic hydrogenation but is readily cleaved by mild bases, typically a secondary amine like piperidine.[][17] This makes it highly compatible with the boronic acid and aryl chloride functionalities.
Causality Behind Experimental Choices: Fmoc protection can be achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under mild basic conditions.[] Fmoc-OSu is often preferred as it is more stable and the reaction is easier to control.[] The deprotection mechanism is a base-catalyzed β-elimination (E1cb), which is fast and occurs under very mild conditions that are highly unlikely to affect the boronic acid or the aryl chloride.[17] The dibenzofulvene byproduct must be scavenged or removed during workup.
Caption: Fmoc-protection and deprotection reaction scheme.
Protocol 3.1: Fmoc-Protection of (3-Amino-4-chlorophenyl)boronic acid
-
Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and saturated aqueous NaHCO₃ solution.
-
Protection: Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile dropwise.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Workup: Dilute the reaction with water and acidify to pH ~3 with 1 M HCl. This will precipitate the product.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 3.2: Fmoc-Deprotection
-
Setup: Dissolve the N-Fmoc protected boronic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Deprotection: Add piperidine to create a 20% (v/v) solution.
-
Reaction: Stir at room temperature for 30-60 minutes. The reaction is typically very fast.
-
Workup: Concentrate the mixture under high vacuum to remove DMF and piperidine.
-
Purification: The residue can be purified by trituration with diethyl ether to remove the dibenzofulvene-piperidine adduct, followed by column chromatography if necessary.
| Feature | Fmoc Protection | Fmoc Deprotection |
| Reagents | Fmoc-OSu, NaHCO₃ | 20% Piperidine in DMF |
| Solvent | Acetonitrile/H₂O | DMF |
| Temperature | Room Temperature | Room Temperature |
| Key Advantage | Mild reaction conditions. | Very mild, fast deprotection. Highly orthogonal. |
| Key Disadvantage | Fmoc-protected compounds can be less soluble. | Dibenzofulvene byproduct must be removed. |
Summary and Recommendations
The choice of protecting group for this compound is dictated by the planned synthetic route.
-
Boc Protection is a reliable, general-purpose strategy, but requires careful execution during the acidic deprotection step to avoid compromising the boronic acid moiety.
-
Cbz Protection offers excellent stability and orthogonality but carries a significant risk of dehalogenation during its most common deprotection method. It is best reserved for cases where reductive conditions can be avoided or carefully controlled.
-
Fmoc Protection emerges as a superior strategy for this particular substrate. The mild, basic deprotection conditions are fully compatible with both the aryl chloride and the boronic acid functional groups, offering a safe, efficient, and highly orthogonal approach.
For researchers developing complex multi-step syntheses, the orthogonality and mildness of the Fmoc strategy provide the highest likelihood of success, preserving the integrity of this valuable synthetic building block for subsequent transformations.
References
- 1. This compound | CAS 850568-45-5 [matrix-fine-chemicals.com]
- 2. This compound | 850568-45-5 [chemicalbook.com]
- 3. 850689-36-0|(3-Amino-4-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. tdcommons.org [tdcommons.org]
- 17. total-synthesis.com [total-synthesis.com]
Application Note & Protocol: A Scalable Suzuki-Miyaura Cross-Coupling Strategy Utilizing (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Introduction: The Strategic Importance of Substituted Biaryl Amines
(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a pivotal building block in contemporary medicinal chemistry and materials science.[1][2][3] Its unique trifunctional nature—possessing a nucleophilic amino group, a reactive boronic acid moiety, and a strategically placed chloro-substituent—renders it an exceptionally versatile synthon. The primary application of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that stands as one of the most robust and widely adopted strategies for the formation of carbon-carbon bonds.[4][5][6]
The synthesis of biaryl scaffolds, particularly those containing an aniline fragment, is of paramount importance in drug development, as this motif is a common pharmacophore in a multitude of clinically relevant agents.[5][6] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of a biaryl amine via the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. The causality behind each experimental step is detailed to ensure both reproducibility and a deep mechanistic understanding for process optimization and scale-up.
Health & Safety: A Foundation of Trustworthiness
Safe laboratory practice is non-negotiable. All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and chemical-resistant gloves, must be worn at all times.[7][8][9][10]
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Palladium Catalysts (e.g., Pd(PPh₃)₄): Palladium compounds can be toxic and are potent sensitizers. Handle with care, avoiding dust inhalation.
-
Aryl Halides: Toxicity varies by structure. Consult the specific Safety Data Sheet (SDS) for the chosen coupling partner.
-
Bases (e.g., K₂CO₃, K₃PO₄): Can be corrosive or irritant. Handle with care to avoid dust creation and skin/eye contact.[12]
-
Solvents (e.g., 1,4-Dioxane, Toluene): Are flammable and may have specific health hazards (e.g., 1,4-dioxane is a suspected carcinogen). Ensure proper ventilation and grounding of equipment to prevent static discharge.
An emergency eyewash station and safety shower must be readily accessible.[9] All chemical waste must be disposed of in accordance with institutional and local regulations.
The Suzuki-Miyaura Catalytic Cycle: Mechanistic Underpinnings
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Large-Scale Synthesis Protocol: this compound with 4-Bromoanisole
This protocol details the synthesis of 2-chloro-5-(4-methoxyphenyl)aniline on a 100-gram scale. The principles outlined are broadly applicable to other aryl halides with necessary adjustments.
Reagent & Equipment Summary
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equiv. | Amount |
| (3-Amino-4-chlorophenyl)boronic acid HCl | C₆H₈BCl₂NO₂ | 207.86 | 0.481 | 1.0 | 100.0 g |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 0.529 | 1.1 | 98.9 g (70.2 mL) |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.00481 | 0.01 | 5.56 g |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 1.443 | 3.0 | 199.4 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 1.0 L |
| Deionized Water | H₂O | 18.02 | - | - | 0.25 L |
Equipment:
-
5 L, 4-necked round-bottom flask
-
Overhead mechanical stirrer with a gas-tight bearing
-
Reflux condenser with a gas inlet/outlet (for nitrogen/argon)
-
Thermocouple temperature controller
-
Heating mantle
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Large separatory funnel (5 L)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the large-scale Suzuki coupling reaction.
Detailed Step-by-Step Methodology
-
Reactor Setup & Inerting: Assemble the 5 L reactor with the overhead stirrer, condenser, and thermocouple. Purge the entire system thoroughly with nitrogen or argon for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.
-
Causality: Palladium(0) catalysts are oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity and reproducibility.[5]
-
-
Charging Reagents: To the flask, add this compound (100.0 g), anhydrous potassium carbonate (199.4 g), and 4-bromoanisole (70.2 mL).
-
Causality: The hydrochloride salt of the boronic acid requires a base to both neutralize the salt and activate the boronic acid for transmetalation. Three equivalents of base are used to ensure complete neutralization and to drive the catalytic cycle.[12][13] An excess of the aryl bromide (1.1 equiv.) helps to ensure complete consumption of the more valuable boronic acid.
-
-
Solvent Addition and Degassing: Add 1,4-dioxane (1.0 L) and deionized water (0.25 L) to the flask. Vigorously stir the resulting slurry and sparge with nitrogen gas through a subsurface needle for 30 minutes.
-
Causality: A solvent mixture of dioxane and water is effective for dissolving both the organic substrates and the inorganic base.[5] Extensive degassing is critical to remove dissolved oxygen, which can poison the catalyst.
-
-
Catalyst Addition and Heating: Under a strong positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) (5.56 g). Securely seal the reactor and begin heating the mixture to 90°C with vigorous stirring.
-
Causality: The catalyst is added last to the deoxygenated mixture to minimize its exposure to air. 90°C provides sufficient thermal energy to drive the reaction at a reasonable rate without significant thermal decomposition of the reactants or catalyst.
-
-
Reaction Monitoring: Monitor the reaction progress every 1-2 hours by withdrawing a small aliquot (approx. 0.1 mL), quenching it with water (1 mL), extracting with ethyl acetate (1 mL), and analyzing the organic layer by HPLC or UPLC-MS.[14] The reaction is considered complete when the boronic acid starting material is consumed. Typical reaction times are 6-12 hours.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute the slurry with ethyl acetate (2 L) and filter through a pad of Celite® to remove the palladium black and inorganic salts. Transfer the filtrate to a 5 L separatory funnel, wash with water (2 x 1 L) and then with brine (1 L).
-
Causality: The Celite filtration removes insoluble catalyst residues and salts. The aqueous washes remove the remaining inorganic base and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/heptane or toluene/heptane, to afford the purified 2-chloro-5-(4-methoxyphenyl)aniline.[4]
-
Causality: Recrystallization is a highly effective and scalable purification technique for solid products, removing minor impurities and yielding a high-purity final product.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of complex biaryl molecules from readily available starting materials. This protocol provides a robust, scalable, and well-rationalized procedure for the use of this compound in the large-scale synthesis of a valuable biaryl amine intermediate. By adhering to the principles of chemical safety, mechanistic understanding, and careful execution, researchers can confidently apply this methodology to accelerate their research and development programs.
References
- 1. This compound | 850568-45-5 [chemicalbook.com]
- 2. 3-Amino-4-chlorophenylboronic acid | 850689-36-0 | AJB68936 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. (3-Amino-4-chlorophenyl)boronic acid | CAS#:850689-36-0 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aobchem.com [aobchem.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. research.wur.nl [research.wur.nl]
- 16. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
purification of Suzuki coupling products from (3-Amino-4-chlorophenyl)boronic acid hydrochloride
An In-Depth Guide to the Purification of Suzuki Coupling Products from (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Authored by a Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl scaffolds. The use of functionalized starting materials, such as this compound, allows for the direct incorporation of key pharmacophores. However, the resulting amino-biaryl products present unique and significant purification challenges due to their basicity, polarity, and the array of potential impurities generated during the reaction. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the effective purification of these valuable compounds. We will move beyond simple step-by-step instructions to explain the fundamental principles behind each methodological choice, ensuring a robust and adaptable purification strategy.
The Purification Challenge: Understanding the Molecular Landscape
The starting material, this compound, introduces several complexities. The boronic acid is supplied as a hydrochloride salt to improve its shelf-life, but this necessitates the use of a sufficient excess of base during the Suzuki reaction to neutralize the salt and facilitate the catalytic cycle. The product, a substituted 3-amino-4-chlorobiphenyl derivative, is a basic aromatic amine. This basicity is the primary handle for purification but also a source of complications, such as strong interactions with acidic silica gel.[1][2]
A successful purification strategy must effectively separate the desired product from a complex mixture of potential impurities.
Key Potential Impurities
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules or two aryl halide partners.[3][4] The homocoupling of the aminophenylboronic acid is particularly problematic as it creates a polar diamine byproduct that can be difficult to separate.
-
Protodeboronation Products: The boronic acid moiety is replaced by a hydrogen atom, resulting in 2-chloro-5-aminobenzene.[3]
-
Unreacted Starting Materials: Both the boronic acid and the aryl halide partner may remain.
-
Catalyst Residues: Residual palladium from the catalyst can be entrained during purification and may require specific scavenging techniques for removal, which is critical for active pharmaceutical ingredients (APIs).[5]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines, which can complicate reaction kinetics and purification.[3]
Caption: Key components in the post-reaction mixture.
A Multi-Modal Purification Strategy
No single technique is sufficient for achieving the high purity required for pharmaceutical applications. We advocate for a multi-step strategy that leverages the distinct physicochemical properties of the product and impurities. This workflow is designed to systematically remove classes of impurities at each stage, culminating in a highly pure final product.
Caption: Recommended multi-step purification workflow.
Protocol 1: Initial Reaction Work-up
Objective: To remove the bulk of inorganic salts (e.g., potassium carbonate, sodium phosphate) and highly water-soluble impurities from the crude reaction mixture.
Rationale: The Suzuki reaction is typically run in a biphasic solvent system (e.g., dioxane/water, toluene/water) with an inorganic base.[6] This initial work-up is a critical first pass to simplify the mixture before more selective purification techniques are applied.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). This ensures that the organic product remains in the organic phase.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove the majority of the inorganic base and other water-soluble salts. Repeat the wash 2-3 times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further removes water from the organic layer.[7]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Selective Purification via Acid-Base Extraction
Objective: To exploit the basicity of the target amine product to separate it from neutral impurities, such as homocoupled Ar-Ar byproducts and some palladium complexes.
Rationale: This is the most powerful technique for this class of compounds. By washing the organic solution with an aqueous acid, the basic amine product is protonated to form an ammonium salt, which becomes soluble in the aqueous layer.[8][9] Neutral impurities remain in the organic layer, which can then be discarded. Subsequently, neutralizing the aqueous layer regenerates the free amine, which can be recovered.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate or DCM.
-
Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. The desired amine product will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the acid extraction on the organic layer 2-3 more times with fresh 1M HCl to ensure complete recovery of the amine, combining all aqueous extracts.
-
Expert Tip: At this stage, the organic layer contains neutral impurities and can be discarded after a precautionary check by TLC or LC-MS.
-
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 3M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >9. The free amine product should precipitate out or form an oily layer.[9]
-
Back-Extraction: Extract the now basic aqueous solution 3-4 times with fresh portions of ethyl acetate or DCM. The neutral amine product will now transfer back into the organic layers.
-
Final Work-up: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a significantly purified product.
| Fraction | Expected Components | Rationale |
| Organic Layer (after acid wash) | Neutral impurities (e.g., Ar-Ar homocoupling product), unreacted aryl halide. | Neutral compounds are not protonated and remain in the organic solvent.[8] |
| Aqueous Layer (after acid wash) | Protonated amine product (as hydrochloride salt). | The basic amine is protonated by the acid, rendering it water-soluble.[9] |
| Organic Layer (after basification) | Purified amine product. | Neutralization regenerates the free amine, which is soluble in the organic solvent. |
Protocol 3: Purification by Flash Column Chromatography
Objective: To remove closely related polar impurities, such as the homocoupled diamine byproduct and residual boronic acid.
Rationale: While acid-base extraction is effective, it may not remove all impurities, particularly those with similar basic or polar properties. Flash chromatography provides a higher degree of separation. However, standard silica gel is acidic and can cause severe peak tailing and even product degradation with amines.[1] This must be counteracted.
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is common. For particularly problematic separations, consider using amine-functionalized silica or basic alumina.[2]
-
Mobile Phase Selection:
-
Start with a non-polar/polar solvent system like Hexanes/Ethyl Acetate or DCM/Methanol.
-
Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase. The TEA acts as a competing base, neutralizing the acidic silanol groups on the silica surface and preventing the product from sticking, which results in sharper peaks and better recovery.[1]
-
-
Slurry Loading: Adsorb the product from Protocol 2 onto a small amount of silica gel ("dry loading"). This generally provides better separation than loading in a solution ("wet loading").
-
Elution: Run the column using a gradient elution, starting with a low polarity (e.g., 95:5 Hexanes/EtOAc) and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Expert Tip: Triethylamine is volatile but can sometimes remain. If necessary, it can be removed by co-evaporation with a solvent like toluene under high vacuum.
-
Protocol 4: Final Purification by Recrystallization
Objective: To obtain the final product in a highly pure, crystalline form, removing any final trace impurities.
Rationale: Recrystallization is a powerful technique for achieving the highest levels of purity for solid compounds.[10] The process relies on the principle that the desired compound and its impurities will have different solubilities in a given solvent system.
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when heated. Common choices for polar amines include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes or toluene/heptane.
-
Dissolution: Place the purified product from Protocol 3 in a flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and optimized protocols for a particularly challenging substrate: (3-Amino-4-chlorophenyl)boronic acid hydrochloride. The unique combination of an electron-donating amine, a deactivating chloro-substituent, and its formulation as a hydrochloride salt presents a distinct set of obstacles in achieving high yields in Suzuki-Miyaura cross-coupling reactions. This document provides expert-driven insights to navigate these challenges effectively.
Section 1: Frequently Asked Questions (Quick Diagnosis)
This section addresses the most common initial failures and provides rapid solutions to get your reaction back on track.
Q1: My reaction has failed completely, with only starting materials visible. What are the first things I should check?
A1: A complete reaction failure in a Suzuki coupling typically points to a fundamental issue with one of the core components. Before investigating substrate-specific problems, verify these critical parameters:
-
Catalyst Activity: Ensure your palladium source is active. Pd(0) is the active catalytic species.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[2] Consider using a fresh bottle of catalyst or a pre-formed, air-stable Pd(0) precatalyst like a palladacycle (e.g., XPhos Pd G3).[1][3]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[4] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout the setup and execution.[2][5]
-
Reagent Purity: Verify the purity and integrity of your aryl halide and base.
Q2: Why is my yield consistently low when using this compound, even though my general Suzuki protocol works for other boronic acids?
A2: The hydrochloride salt form is a primary culprit. The boronic acid is supplied as an ammonium salt (Ar-NH₃⁺Cl⁻). This has two immediate consequences:
-
Base Stoichiometry: You must add at least one extra equivalent of base solely to neutralize the hydrochloride salt and deprotonate the amine to its free -NH₂ form. This is a prerequisite before the base can participate in the catalytic cycle to form the active boronate species.[6] Failure to account for this will result in insufficient base for the reaction itself.
-
pH and Solubility: The initial neutralization reaction can affect the overall pH and solubility of your base, potentially impacting the reaction's efficiency.
Recommendation: Always use a minimum of 3 equivalents of base: 1 equivalent for the hydrochloride neutralization and 2 equivalents for the catalytic cycle.
Q3: I'm observing the formation of 3-chloroaniline in my reaction mixture alongside unreacted starting material. What is this side reaction?
A3: You are observing protodeboronation (or protodeborylation).[7] This is a common and highly detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1] The electron-donating amino group on your specific boronic acid makes it particularly susceptible to this process, especially under harsh basic and aqueous conditions.[8]
Section 2: Deep Dive Troubleshooting Guide
This section explores the nuanced challenges of this substrate and provides targeted strategies for optimization.
Issue 1: Pervasive Protodeboronation of the Boronic Acid
Protodeboronation is often the primary pathway for yield loss with electron-rich boronic acids like (3-Amino-4-chlorophenyl)boronic acid.[7]
-
Causality: The mechanism is often promoted by the presence of protons (e.g., from water) and can be accelerated by strong bases.[1] The electron-donating nature of the amino group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation and subsequent cleavage of the boronic acid group.
-
Solutions: The key is to control the reaction environment to disfavor this side reaction.
| Strategy | Rationale | Recommended Actions & Reagents |
| Use Milder, Anhydrous-Friendly Bases | Strong bases in aqueous media can accelerate protodeboronation.[1] Milder bases or anhydrous conditions limit the availability of protons. | Switch from strong bases (NaOH, KOH) to weaker or bulkier bases like K₃PO₄ , Cs₂CO₃ , or KF .[2] Use finely powdered base to maximize surface area. |
| Employ Anhydrous Conditions | Eliminating water, a primary proton source, directly suppresses protodeboronation. | Use anhydrous solvents (e.g., dry dioxane, toluene, or THF) and a base compatible with non-aqueous conditions, such as potassium trimethylsilanolate (TMSOK).[2] |
| Protect the Boronic Acid | Convert the boronic acid to a more stable derivative that slowly releases the active species in situ. This keeps the concentration of the sensitive free boronic acid low.[4][8] | Convert the boronic acid to its corresponding pinacol ester (BPin) or MIDA boronate ester . These are significantly more stable to protodeboronation.[7][9] |
| Lower Reaction Temperature | Higher temperatures can increase the rate of protodeboronation.[2] | Run the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., start at 60-80 °C and adjust as needed). |
Issue 2: Inefficient Coupling with Aryl Chloride Partners
Your substrate contains a chloro-substituent, meaning you are likely coupling it with another aryl chloride. Aryl chlorides are the least reactive of the aryl halides (I > Br > OTf >> Cl) due to the strong C-Cl bond, making the oxidative addition step difficult.[4][10]
-
Causality: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step in the Suzuki cycle.[11] The strong, less polar C-Cl bond has a high activation barrier for this step, requiring a highly active, electron-rich catalyst.[12]
-
Solutions: A specialized, highly active catalyst system is non-negotiable for aryl chloride couplings.
| Strategy | Rationale | Recommended Catalyst Systems |
| Use Electron-Rich, Bulky Ligands | These ligands stabilize the Pd(0) center, promote the oxidative addition of the C-Cl bond, and accelerate the final reductive elimination step.[2][13] | Buchwald Ligands: SPhos, XPhos, RuPhos.[10] Alkylphosphines: P(t-Bu)₃, PCy₃.[14] |
| Employ Modern Pre-catalysts | Pre-formed palladacycle pre-catalysts (e.g., G2, G3, G4) are often more stable and form the active monoligated Pd(0) species more efficiently than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[3] | XPhos Pd G2/G3 , SPhos Pd G2/G3 . These are commercially available and highly effective for challenging couplings.[3] |
Issue 3: Potential Catalyst Inhibition by the Amino Group
The free amino group is a Lewis base and can coordinate to the palladium center. This coordination can potentially interfere with the catalytic cycle by occupying a coordination site needed for oxidative addition or transmetalation.[15]
-
Causality: The lone pair on the nitrogen can act as a ligand, forming a stable chelate with the palladium that can slow down or halt catalytic turnover.
-
Solutions:
| Strategy | Rationale | Recommended Actions |
| Use Bulky Ligands | Sterically hindered ligands can disfavor the binding of the substrate's amino group to the palladium center. | The same bulky phosphine ligands recommended for aryl chloride activation (XPhos, SPhos) are effective here.[10] |
| Protect the Amine | If inhibition is severe and other methods fail, temporarily protecting the amino group can be a viable, albeit less atom-economical, strategy. | Protect the amine as a Boc-carbamate or other easily removable group. This is generally a last resort. |
Section 3: Visual Guides & Workflows
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving issues with your reaction.
Caption: A logical troubleshooting workflow for Suzuki coupling.
The Suzuki Catalytic Cycle and Key Challenges
This diagram illustrates the catalytic cycle and highlights the specific steps where (3-Amino-4-chlorophenyl)boronic acid presents challenges.
Caption: Suzuki cycle highlighting challenging steps for this substrate.
Section 4: Recommended Starting Protocol
This protocol is a robust starting point for coupling this compound with a generic aryl chloride. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl Chloride (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl chloride (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane/water solvent system (concentration relative to the limiting reagent should be ~0.1 M).[2]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
common side reactions in Suzuki coupling with aminophenylboronic acids
Welcome to the Technical Support Center for Suzuki-Miyaura Couplings. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide is specifically tailored to address the common challenges and side reactions encountered when using aminophenylboronic acids as coupling partners.
Introduction: The Utility and Challenges of Aminophenylboronic Acids
Aminophenylboronic acids are invaluable building blocks in medicinal chemistry and materials science, providing a direct route to introduce an aniline moiety, a common pharmacophore and a versatile functional handle. However, the very presence of the amino group, which makes this reagent so useful, also introduces a unique set of challenges not typically seen with simpler arylboronic acids. The nucleophilic and basic nature of the amino group can interfere with the palladium catalytic cycle, leading to a range of undesirable side reactions.
This guide is structured to help you diagnose and resolve these specific issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with aminophenylboronic acids.
Q1: My Suzuki coupling with 3-aminophenylboronic acid is giving very low yield, while the same reaction with phenylboronic acid works perfectly. What's the likely cause?
A: The most probable cause is interference from the amino group. The nitrogen's lone pair can coordinate to the palladium catalyst, forming stable off-cycle complexes that inhibit catalytic activity. This is a form of catalyst poisoning. You may need to screen different ligands that are bulky enough to prevent this coordination or consider protecting the amine group.
Q2: I'm observing a significant amount of my starting aryl halide being converted to an aniline (dehalogenation product). What is happening?
A: This side reaction, known as protodeboronation, is the cleavage of the carbon-boron bond of your aminophenylboronic acid, replacing it with a C-H bond.[1] This generates aniline in your reaction mixture. The process is often catalyzed by residual acid or base and is highly dependent on pH, solvent, and temperature.[1][2][3] Aminophenylboronic acids can be particularly susceptible due to their electronic properties and ability to form zwitterionic species in solution.[1]
Q3: What is the best base to use for couplings with aminophenylboronic acids?
A: The choice of base is critical. A base is required to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[4][5][6][7] For aminophenylboronic acids, moderately strong inorganic bases are often preferred. Strong bases like hydroxides can accelerate protodeboronation.[2] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture often provide a good balance between activating the boronic acid and minimizing side reactions.[8][9]
Q4: Should I protect the amino group before the reaction?
A: If you are experiencing issues with low yield, catalyst inhibition, or potential N-arylation side products, protecting the amino group is an excellent strategy. Simple acetylation (to form an amide) or Boc protection can effectively mask the nitrogen lone pair, preventing it from interfering with the catalyst. The protecting group can then be removed post-coupling.
Q5: I see a biaryl byproduct formed from two molecules of my aminophenylboronic acid. What is this and how can I prevent it?
A: This is a homocoupling or Glaser-type coupling byproduct. It is often promoted by the presence of oxygen in the reaction mixture, especially when using a Pd(II) precatalyst which needs to be reduced in situ to the active Pd(0) species.[10][11] To prevent this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., Nitrogen or Argon). Using a Pd(0) source directly can also mitigate this issue.[10]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to identifying and solving common problems.
Problem 1: Low or No Conversion of Starting Materials
-
Potential Cause A: Catalyst Inhibition/Poisoning
-
Why it happens: The lone pair of electrons on the amino group can coordinate strongly to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.
-
Solutions:
-
Ligand Modification: Switch to bulkier phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos). The steric hindrance of these ligands can create a coordination sphere around the palladium that physically blocks the amino group from binding.[12]
-
Protect the Amine: Temporarily protect the amino group as an amide (e.g., using acetic anhydride) or a carbamate (e.g., using Boc-anhydride). This removes the problematic lone pair from the equation.
-
Use a More Robust Catalyst: Consider catalysts that are less susceptible to amine coordination, such as certain PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) NHC-palladium complexes.[13]
-
-
-
Potential Cause B: Ineffective Transmetalation
-
Why it happens: The transmetalation step, where the aryl group is transferred from boron to palladium, requires activation by a base.[6][7] If the base is too weak or poorly soluble, this step becomes the rate-limiting factor.
-
Solutions:
-
Base Selection: Ensure your base is appropriate. K₃PO₄ is often more effective than K₂CO₃ due to its slightly higher basicity and solubility in mixed solvent systems.
-
Solvent System: Use a solvent system that facilitates the interaction of all components. A mixture of an organic solvent (like Dioxane, Toluene, or DMF) with water (e.g., 4:1 ratio) is common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[9]
-
-
Problem 2: Significant Formation of Protodeboronation Byproduct (Aniline)
-
Potential Cause A: Hydrolytic Instability of the Boronic Acid
-
Why it happens: The C-B bond is susceptible to cleavage by protonolysis, a reaction that is often accelerated under aqueous basic conditions.[1][2] The rate of protodeboronation is highly pH-dependent.[3] For aminophenylboronic acids, zwitterion formation at neutral pH can also lead to rapid decomposition.[1]
-
Solutions:
-
Use a Boronic Ester: Convert the aminophenylboronic acid to a more stable boronic ester, such as a pinacol ester (forming an aminophenylboronic acid pinacol ester).[14][15] These esters are significantly more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to slowly release the active boronic acid. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low at any given time.
-
Minimize Water: While some water is often beneficial, excess water can promote hydrolysis. Try reducing the amount of water in your solvent system or using anhydrous conditions with a soluble organic base if feasible.
-
Control Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation. Optimize the reaction to proceed as quickly and at as low a temperature as possible.
-
-
Problem 3: Formation of Homocoupling Byproduct (Diaminobiphenyl)
-
Potential Cause A: Oxygen in the Reaction Vessel
-
Why it happens: Molecular oxygen can mediate the oxidative homocoupling of boronic acids, catalyzed by palladium.[10][11] This is particularly problematic if you are using a Pd(II) precatalyst like Pd(OAc)₂, which requires an initial reduction step that can be diverted by oxygen.
-
Solutions:
-
Rigorous Degassing: Thoroughly degas your solvent and the reaction vessel before adding the catalyst. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
-
Use a Pd(0) Catalyst: Start with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in situ reduction step and can reduce the propensity for oxygen-mediated side reactions.[10]
-
-
Problem 4: Formation of N-Arylation Byproduct
-
Potential Cause: Competing Nucleophilic Attack
-
Why it happens: While less common, under certain conditions, the amino group can act as a nucleophile and displace the halide on the palladium-aryl intermediate (Ar-Pd-X), mimicking a Buchwald-Hartwig amination reaction. This is more likely with highly electron-deficient aryl halides or specific ligand/catalyst combinations that favor C-N bond formation.
-
Solutions:
-
Protect the Amino Group: This is the most definitive solution. By converting the amine to an amide or carbamate, you completely deactivate it as a competing nucleophile.
-
Ligand Choice: Use ligands that are known to favor the Suzuki pathway over C-N coupling. Often, bulky electron-rich phosphine ligands are used for Suzuki couplings, and their specific design can disfavor the geometry required for C-N reductive elimination.
-
-
Visualizing the Pathways: Mechanisms and Workflows
Understanding the competing reaction pathways is key to effective troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle This diagram illustrates the primary productive pathway for C-C bond formation. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][10][12]
Caption: The main catalytic cycle for Suzuki-Miyaura coupling.
Diagram 2: Key Side Reaction Pathways with Aminophenylboronic Acid This diagram shows how the desired cycle can be disrupted by common side reactions.
Caption: Major off-cycle pathways and side reactions.
Data Summary: Recommended Reaction Conditions
The optimal conditions can vary based on the specific substrates. However, the following table provides a robust starting point for optimization.
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, P(t-Bu)₃) | Pd(0) sources avoid problematic in-situ reduction. Bulky ligands prevent amine coordination and accelerate reductive elimination.[7] |
| Catalyst Loading | 1-3 mol % | Sufficient for most reactions; higher loading may be needed for very challenging substrates but increases cost and side reactions. |
| Boronic Acid | Use as Pinacol Ester (e.g., 3-Aminophenylboronic acid pinacol ester) | Greatly enhances stability against premature protodeboronation.[14][15] |
| Equivalents | 1.2 - 1.5 equivalents of boronic ester relative to aryl halide | A slight excess ensures complete consumption of the limiting aryl halide, accounting for any minor decomposition. |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong bases that effectively form the active boronate species without excessively promoting protodeboronation.[8][9] |
| Base Equivalents | 2 - 3 equivalents | Ensures complete activation of the boronic species and neutralizes any acid formed during the reaction. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic organic solvent with water to dissolve the base and facilitate boronate formation.[9] |
| Temperature | 80 - 110 °C | Temperature should be high enough for efficient reaction but minimized to reduce thermal decomposition and side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing oxygen-mediated homocoupling and catalyst degradation.[10][11] |
Protocol: Protecting the Amine via Acetylation
If catalyst inhibition or N-arylation is suspected, this protocol can be used to protect the amino group.
-
Dissolution: Dissolve the aminophenylboronic acid (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).
-
Basification: Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Acylation: Cool the solution to 0 °C and slowly add acetic anhydride (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis shows complete conversion to the acetamide.
-
Workup: Perform a standard aqueous workup to remove excess reagents. The resulting N-acetylated aminophenylboronic acid is often a solid that can be isolated and dried.
-
Suzuki Coupling: Use the protected boronic acid directly in your Suzuki protocol.
-
Deprotection (Post-Coupling): After a successful coupling, the acetyl group can be easily removed by heating the product in aqueous acid (e.g., 3M HCl) or base (e.g., 3M NaOH).
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. nbinno.com [nbinno.com]
Technical Support Center: A Scientist's Guide to Preventing Deboronation of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the stability of key reagents. (3-Amino-4-chlorophenyl)boronic acid hydrochloride is a valuable building block, but its susceptibility to deboronation—the undesired cleavage of the carbon-boron bond—can be a significant challenge.
This guide provides an in-depth analysis of the causes of deboronation for this specific molecule and offers field-proven troubleshooting strategies and preventative protocols to ensure the integrity of your experiments and the success of your results.
Section 1: The Science of Deboronation: Understanding the "Why"
Before we can prevent deboronation, we must understand its mechanisms. Protodeboronation is a protonolysis reaction where the C–B bond is replaced by a C–H bond, effectively destroying your starting material.[1] For (3-Amino-4-chlorophenyl)boronic acid, the presence of the basic amino group introduces specific stability challenges not seen in simple arylboronic acids.
Key Mechanistic Pathways
The stability of this reagent is highly dependent on pH, which dictates the dominant chemical species in solution and, consequently, the most likely degradation pathway.[2][3][4][5][6]
-
Base-Catalyzed Pathway: At high pH (typically >9), the boronic acid is deprotonated to form a more electron-rich and reactive tetrahedral boronate anion. This species is highly susceptible to protonolysis by a proton source like water, leading to rapid deboronation.[1][7]
-
Acid-Catalyzed Pathway: Under strongly acidic conditions, the reaction can also be accelerated, though this is often less of a concern in common cross-coupling reactions which are typically run under basic conditions.[1]
-
Zwitterionic Pathway (The Critical Factor): The amino group on the phenyl ring can be protonated. Near neutral pH, a zwitterionic species can form. For many basic heteroaromatic boronic acids, this zwitterion is exceptionally unstable and can undergo rapid, unimolecular fragmentation to yield the deboronated product.[1][8] This makes the "safe" pH window for this reagent narrower than for many other boronic acids.
Caption: Key deboronation pathways for (3-Amino-4-chlorophenyl)boronic acid.
Factors Influencing Stability
| Factor | Impact on Deboronation | Rationale & Explanation |
| pH | High | Both high (>9) and near-neutral pH accelerate deboronation. The optimal window is often mildly basic (pH 8-9), but this is system-dependent. |
| Temperature | High | Higher temperatures significantly increase the rate of all degradation pathways.[9] Running reactions at the lowest possible effective temperature is crucial. |
| Solvent | High | The presence of a proton source (especially water) is required for protodeboronation.[9] While often necessary for Suzuki couplings, excessive water should be avoided. |
| Reaction Time | High | Longer reaction times provide more opportunity for the degradation to occur.[9] |
| Oxygen | Moderate | Dissolved oxygen can degrade the palladium catalyst in cross-coupling reactions and may contribute to oxidative degradation pathways of the boronic acid.[9] |
| Catalyst Activity | Low | If the desired reaction (e.g., Suzuki coupling) is slow, the competing deboronation side reaction becomes more prominent.[9][10] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction yield is low, and LC-MS shows a major peak corresponding to the mass of 3-amino-4-chlorobenzene. What is happening?
A: You are observing protodeboronation. The presence of 3-amino-4-chlorobenzene is the classic signature of the C-B bond being cleaved and replaced by a C-H bond.
-
Immediate Troubleshooting Steps:
-
Check Your Base: If you are using a strong base like NaOH, KOH, or even KOt-Bu, switch to a milder base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent first choices.[9][11]
-
Lower the Temperature: Reduce the reaction temperature by 10-20 °C and monitor the progress. A slower, cleaner reaction is better than a fast, messy one.
-
Minimize Water: If using an aqueous/organic solvent mixture, try reducing the water content or switching to anhydrous solvents if your reaction conditions permit.[9] Ensure all solvents are properly dried and degassed.
-
Q2: I suspect my starting material has degraded during storage. How can I check its purity before starting my experiment?
A: Proper storage is the first line of defense. The material should be stored in a tightly sealed container, protected from light, at 2-8°C, and preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[12][13][14]
-
Purity Assessment Protocol:
-
Visual Inspection: Check for changes in color or texture from the supplier's description.
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Look for the characteristic aromatic signals of the desired product. The presence of significant signals corresponding to 3-amino-4-chlorobenzene indicates degradation.
-
Review the Certificate of Analysis (CoA): Always check the release date on the CoA. If the material is old or has been opened multiple times, its purity may be compromised.
-
Q3: I must run my reaction in an aqueous solvent system. How can I mitigate deboronation in the presence of water?
A: While challenging, it is possible. The key is to make the desired cross-coupling reaction kinetically favored over the deboronation side reaction.
-
Strategies:
-
Use a Highly Active Catalyst System: Employ a modern, high-activity palladium precatalyst and ligand system (e.g., a Buchwald or PEPPSI-type catalyst).[15] This accelerates the cross-coupling, allowing it to complete before significant deboronation occurs.[9][10]
-
"Slow Release" Strategy: Instead of using the boronic acid directly, convert it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate ester.[1] These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[1]
-
Q4: Is there an alternative to using the boronic acid directly if it consistently fails in my system?
A: Yes. Protecting the boronic acid moiety as a more stable boronate ester is a highly effective and widely adopted strategy.
-
Recommended Alternatives:
-
Pinacol Esters: Often more stable than the corresponding boronic acids, but can still be susceptible to hydrolysis and deboronation.
-
MIDA Boronate Esters: These are exceptionally stable, often crystalline solids that are robust to chromatography and long-term storage. They release the boronic acid in a controlled manner during the reaction.[1][9]
-
1,8-Diaminonaphthalene (dan)-Protected Boronic Acids: These derivatives also offer enhanced stability and can sometimes be used directly in cross-coupling without deprotection.[15][16]
-
Section 3: Field-Proven Protocols & Best Practices
3.1: Protocol for Optimal Storage and Handling
-
Upon Receipt: Inspect the container for a tight seal. Do not open it until it has equilibrated to room temperature to prevent moisture condensation.
-
Storage: Store the container at 2-8°C in a dark, dry environment. For long-term storage, placing the container inside a larger, sealed vessel with a desiccant is recommended.
-
Handling: Whenever possible, handle the solid in an inert atmosphere glovebox. If a glovebox is not available, weigh the required amount quickly in a low-humidity environment and immediately reseal the container, purging the headspace with argon or nitrogen if possible.
3.2: Optimized Suzuki-Miyaura Coupling Protocol to Minimize Deboronation
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)[17]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.[18]
-
Reagent Addition: To the flask, add the aryl bromide, this compound, and potassium phosphate.
-
Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times.
-
Catalyst & Solvent Addition: Add the palladium catalyst, followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring. Rationale: This temperature is often sufficient for coupling without aggressively promoting deboronation.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) every 1-2 hours. Aim for the shortest reaction time necessary for completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
-
3.3: Decision Workflow: Direct Use vs. Conversion to Boronate Ester
When planning your synthesis, use the following workflow to decide on the best strategy.
Caption: Decision workflow for selecting the appropriate reagent strategy.
Section 4: Analytical Methods for Detecting Deboronation
Effective troubleshooting requires accurate monitoring. Use the following methods to track the presence of the deboronated byproduct, 3-amino-4-chlorobenzene.
| Analytical Technique | How to Use & What to Look For |
| Thin-Layer Chromatography (TLC) | Co-spot your reaction mixture with a standard of the starting boronic acid and, if available, the deboronated byproduct. The byproduct is typically less polar than the boronic acid. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | This is the most powerful tool. Monitor for the mass-to-charge ratio (m/z) of your starting material, desired product, and the deboronated byproduct (C₆H₆ClN, exact mass: 143.02). |
| ¹H NMR Spectroscopy | For a reaction aliquot, look for new, sharp aromatic signals consistent with the formation of 3-amino-4-chlorobenzene, which will have a simpler splitting pattern than the boronic acid starting material or the coupled product. |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. aobchem.com [aobchem.com]
- 14. 850689-36-0 CAS MSDS (3-AMINO-4-CHLOROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tus.elsevierpure.com [tus.elsevierpure.com]
- 17. Specific Solvent Issues with Borylation Reactions - Wordpress [reagents.acsgcipr.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting (3-Amino-4-chlorophenyl)boronic acid hydrochloride in Reactions
Welcome to the technical support center for (3-Amino-4-chlorophenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, particularly its characteristically poor solubility. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What is causing this and how can I fix it?
A1: The primary cause of poor solubility is the presence of the hydrochloride salt. The molecule exists as an ammonium chloride salt on the aniline functional group. This ionic character makes it highly polar and generally insoluble in common non-polar or moderately polar aprotic organic solvents used for cross-coupling reactions (e.g., toluene, THF, dioxane).
The fundamental solution is to neutralize the hydrochloride salt to its free-base form, (3-Amino-4-chlorophenyl)boronic acid. The free amine is significantly less polar and more soluble in a wider range of organic solvents. This neutralization is a critical first step before the boronic acid can effectively participate in the catalytic cycle.
Troubleshooting Workflow for Solubility Issues
Caption: Logical workflow for addressing solubility of the hydrochloride salt.
Q2: Which base should I use to neutralize the hydrochloride salt, and how does it affect my Suzuki-Miyaura coupling reaction?
A2: The choice of base is critical as it serves two purposes:
-
Neutralization: To deprotonate the ammonium salt to the free amine.
-
Activation: To form the boronate species necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]
A base that is strong enough to accomplish both tasks is required. Typically, at least two equivalents of base are needed relative to the boronic acid hydrochloride: one to neutralize the salt and one to activate the boronic acid for the catalytic cycle. For challenging couplings, using three or more equivalents is common.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ (Potassium Carbonate) | Moderate | Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O[2][3] | A standard, cost-effective choice. Requires water for good solubility and activity. |
| K₃PO₄ (Potassium Phosphate) | Strong | Dioxane, THF, Toluene[4][5] | Often more effective than carbonates, especially for less reactive substrates. Can be used in anhydrous or aqueous conditions. |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Dioxane, THF, Toluene | Highly effective but more expensive. Often used when other bases fail.[5] |
| KF (Potassium Fluoride) | Mild | Anhydrous THF, Dioxane | Useful for preventing side reactions like protodeboronation, especially with sensitive substrates.[4][5] |
Expert Insight: For this compound, K₃PO₄ is an excellent starting point. Its strength is sufficient for both neutralization and activation, and it performs well in a variety of solvent systems, including biphasic mixtures which can aid in dissolving all reaction components.
Q3: I've neutralized the salt, but solubility is still limited. What is the best solvent system to use?
A3: Once the free base is formed, its solubility is governed by standard intermolecular forces. The molecule has both polar (amine, boronic acid) and non-polar (chlorophenyl ring) characteristics. The ideal solvent system will solubilize the boronic acid, the coupling partner (e.g., an aryl halide), and the palladium catalyst complex.
A systematic solvent screen is the most reliable method to identify the optimal conditions.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: To four separate small vials (e.g., 1-dram vials), add ~5-10 mg of this compound and a small magnetic stir bar.
-
Base Addition: Add 3 equivalents of a finely powdered base (e.g., K₃PO₄) to each vial.
-
Solvent Addition:
-
Vial 1: Add 0.5 mL of 1,4-Dioxane / H₂O (4:1).
-
Vial 2: Add 0.5 mL of THF / H₂O (4:1).
-
Vial 3: Add 0.5 mL of DMF.
-
Vial 4: Add 0.5 mL of Toluene / H₂O (4:1) with a phase-transfer catalyst (e.g., TBAB).
-
-
Observation: Stir all vials vigorously at room temperature for 15 minutes, then gently heat to your intended reaction temperature (e.g., 80-100 °C) and observe.[2]
-
Analysis: Note the solvent system in which the material fully dissolves or shows the best solubility. This system is the most promising for your reaction. In many cases, complete dissolution may only occur at elevated temperatures.
General Recommendations:
-
Biphasic Mixtures (e.g., Dioxane/Water, THF/Water): These are often the most successful.[2][6][7] The aqueous phase helps dissolve the base and the boronate intermediate, while the organic phase dissolves the aryl halide and the catalyst. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMAc): These can be effective but may lead to higher rates of side reactions, such as protodeboronation, especially at elevated temperatures.[8]
Q4: My reaction is sluggish or stalls, and I suspect the boronic acid is decomposing. What is happening?
A4: This is likely due to protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This process consumes your starting material and is often accelerated by high temperatures, strong bases, and the presence of water, particularly with electron-rich boronic acids like this one.[5]
Mitigation Strategies for Protodeboronation:
-
Use a Milder Base: If you suspect protodeboronation, switch from a strong base like K₃PO₄ to a milder one like K₂CO₃ or KF.[4][5]
-
Anhydrous Conditions: While water helps with solubility, it is the proton source for this side reaction. Switching to strictly anhydrous conditions with a base like KF can significantly reduce decomposition.[4]
-
Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[5]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[5]
-
Use a More Active Catalyst: Employing a modern, highly active palladium precatalyst (e.g., a Buchwald-type G2 or G3 precatalyst) can accelerate the desired cross-coupling, allowing it to outcompete the slower decomposition pathway.[3][4]
Troubleshooting Pathway for Stalled Reactions
Caption: A decision tree for troubleshooting stalled Suzuki reactions.
Q5: Can I use the free base, (3-Amino-4-chlorophenyl)boronic acid, directly to avoid these issues?
A5: Yes, if you can source it or synthesize it. The free base (CAS 850689-36-0) will not require the initial neutralization step and should exhibit better solubility in standard organic solvents from the start.[9] However, be aware that aminophenylboronic acids can be less stable on storage than their hydrochloride salt counterparts. The salt form is often preferred for its longer shelf life. If you use the free base, you will still need to add at least one equivalent of base (e.g., K₂CO₃, K₃PO₄) to activate it for the Suzuki coupling.[1]
General Protocol: Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv, limiting reagent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[5]
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Solvent: 1,4-Dioxane and Degassed Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aobchem.com [aobchem.com]
Technical Support Center: The Effect of Hydrochloride Salts on Suzuki Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions when a hydrochloride salt is present. This guide provides in-depth troubleshooting advice, mechanistic explanations, and practical protocols to help you overcome common hurdles and ensure the success of your experiments.
Troubleshooting Guide: Diagnosis & Solutions
This section addresses specific issues in a question-and-answer format, providing both the "what" and the "why" for each recommendation.
Q1: My Suzuki reaction is failing or showing very low conversion when using an amine hydrochloride starting material. What are the most likely causes?
This is the most common issue researchers face. The problem almost always stems from two interconnected factors: insufficient base and catalyst inhibition by chloride ions .
-
Base Insufficiency: Your amine hydrochloride (e.g., Ar-NH₃⁺Cl⁻) is an acid. The base you add to the reaction must first neutralize this salt to generate the reactive free amine (Ar-NH₂) before it can perform its primary role in the Suzuki catalytic cycle. Its main job is to activate the boronic acid partner by forming a more nucleophilic 'ate' complex (e.g., R-B(OH)₃⁻), which is essential for the crucial transmetalation step.[1][2][3] If you use a standard amount of base (e.g., 2.0 equivalents), it will be consumed in the initial acid-base neutralization, leaving little to no base to drive the actual coupling reaction.
-
Catalyst Inhibition by Chloride: The neutralization reaction (e.g., 2 Ar-NH₃⁺Cl⁻ + K₂CO₃ → 2 Ar-NH₂ + 2 KCl + H₂O + CO₂) generates inorganic chloride salts (like KCl) in situ. Free chloride ions are well-known inhibitors of palladium catalysts.[4] They can coordinate to the palladium center, forming stable, less reactive, or even catalytically inactive palladium-chloride species (e.g., [Pd(L)₂Cl₂]).[5] This coordination slows down or completely halts key steps in the catalytic cycle, such as oxidative addition or reductive elimination, leading to reaction failure.
Q2: Can you explain the mechanism of chloride inhibition in more detail?
Certainly. The active catalyst in a Suzuki coupling is a Palladium(0) species, typically coordinated by phosphine ligands (L), represented as Pd(0)L₂. The catalytic cycle depends on a delicate balance of coordination and dissociation of ligands. Chloride ions (Cl⁻) disrupt this balance.
Chloride is a good ligand for palladium and can compete with other ligands, including the aryl halide substrate, for coordination sites. It can coordinate to the Pd(0) or Pd(II) intermediates in the catalytic cycle. This coordination increases the electron density at the palladium center, making the oxidative addition of the aryl halide less favorable. Furthermore, the formation of stable palladium-chloride complexes can sequester the catalyst in an "off-cycle" state, effectively removing it from the reaction.[5]
References
Technical Support Center: Managing Impurities in Reactions with (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Welcome to the technical support center for (3-Amino-4-chlorophenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience. Our goal is to empower you to anticipate and resolve challenges related to impurities, ensuring the success and reproducibility of your chemical transformations.
I. Understanding the Reagent: Properties and Intrinsic Instabilities
This compound (CAS: 850568-45-5) is a key building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its structure, containing an amino group, a chloro substituent, and a boronic acid moiety, presents a unique combination of reactivity and potential instability. Understanding these characteristics is the first step in effective impurity management.
The hydrochloride salt enhances the stability of the aminophenylboronic acid. However, like many boronic acids, it is susceptible to several key degradation pathways that can generate impurities.
Key Impurity Pathways:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4][5] This reaction is often promoted by acidic or basic conditions and can be a significant source of impurities, leading to the formation of 2-chloroaniline.[4][6] The reaction pH is a critical factor, with different mechanisms dominating under acidic versus basic conditions.[4][7]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8][9][10] This process is reversible and driven by the removal of water, often thermally.[9][10][11] While boroxines can sometimes be active in coupling reactions, their formation complicates stoichiometry and can affect reaction kinetics.
-
Oxidation: The electron-rich aromatic ring, substituted with an amino group, is susceptible to oxidation, which can lead to a variety of colored impurities.
-
Homocoupling: In the presence of a palladium catalyst, boronic acids can couple with themselves to form symmetrical biaryl compounds.[12] This is a common side reaction in Suzuki-Miyaura couplings.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during your experiments with this compound.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling
Symptoms:
-
The desired product is obtained in lower-than-expected yields.
-
Reaction yields vary significantly between batches, even under seemingly identical conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Degradation of Boronic Acid | This compound can degrade upon storage or during the reaction, primarily through protodeboronation or boroxine formation.[4][9] This reduces the amount of active reagent available for the cross-coupling reaction. | 1. Assess Reagent Quality: Before use, analyze the boronic acid by ¹H NMR or LC-MS to check for the presence of 2-chloroaniline (from protodeboronation) or boroxine. 2. Use Fresh Reagent: Whenever possible, use freshly opened or recently purchased reagent. 3. Inert Atmosphere: Store the reagent under an inert atmosphere (nitrogen or argon) and in a desiccator to minimize exposure to moisture and oxygen. |
| Inefficient Transmetalation | The transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of the organic group from boron to the palladium center.[13] The choice of base and solvent is critical for this step to proceed efficiently. | 1. Optimize Base: A common issue is the use of a base that is too weak or too strong. For aminophenylboronic acids, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. The base facilitates the formation of a more nucleophilic boronate species. 2. Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often necessary. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. |
| Catalyst Deactivation | The palladium catalyst can be deactivated by impurities in the starting materials or solvents. The amino group on the boronic acid can also coordinate to the palladium center, potentially inhibiting catalytic activity. | 1. Purify Starting Materials: Ensure that all starting materials and solvents are of high purity and are degassed to remove oxygen. 2. Ligand Choice: The choice of phosphine ligand is crucial.[3] Bulky, electron-rich ligands can promote the desired reductive elimination step and prevent catalyst deactivation. 3. Catalyst Loading: While a higher catalyst loading might seem like a solution, it can sometimes lead to increased side reactions. It is often better to optimize other reaction parameters first. |
Experimental Workflow: Assessing Boronic Acid Quality
Caption: Workflow for assessing the quality of this compound.
Issue 2: Formation of a Persistent, Difficult-to-Remove Impurity
Symptoms:
-
A significant side product is observed in the crude reaction mixture by TLC, LC-MS, or NMR.
-
The impurity co-elutes with the desired product during column chromatography.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Homocoupling of Boronic Acid | The palladium catalyst can promote the coupling of two molecules of the boronic acid to form a symmetrical biaryl impurity.[12] This is often favored by the presence of oxidants (including residual air) or when the transmetalation with the aryl halide is slow. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. A common method is to bubble nitrogen or argon through the solvent for 15-30 minutes. 2. Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring homocoupling. 3. Add a Reducing Agent: A small amount of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress oxidative pathways that lead to homocoupling.[12] |
| Protodeboronation of the Product | If the desired product also contains a boronic acid or a related group, it may be susceptible to protodeboronation under the reaction conditions. | 1. Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress closely and work it up as soon as the starting material is consumed. 2. pH Control: If possible, buffer the reaction mixture to a pH where protodeboronation is minimized. For many boronic acids, this is in the neutral to slightly acidic range. However, this must be balanced with the pH requirements of the Suzuki-Miyaura coupling itself. |
Purification Strategy: Removing Boronic Acid-Related Impurities
If you are struggling to separate your desired product from unreacted boronic acid or boronic acid-derived impurities, consider an extractive workup using a diol.
Protocol for Diol Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of a diol, such as sorbitol or diethanolamine.[14]
-
The diol will form a water-soluble complex with the boronic acid, effectively extracting it into the aqueous phase.
-
Separate the layers and wash the organic layer again with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
III. Frequently Asked Questions (FAQs)
Q1: My this compound has a slightly off-white or tan color. Is it still usable?
A1: A slight discoloration is common and does not necessarily indicate significant degradation. However, a dark brown or black color may suggest the presence of oxidative impurities. It is always best to verify the purity by analytical methods like ¹H NMR or LC-MS before use.[15][16] If significant impurities are detected, purification by recrystallization or using a fresh batch is recommended.
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal stability, store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C).[17] It should also be protected from light and moisture. A desiccator is highly recommended.
Q3: Can I use the free base, (3-Amino-4-chlorophenyl)boronic acid, instead of the hydrochloride salt?
A3: While the free base can be used, the hydrochloride salt is generally more stable and easier to handle.[1] The free amino group can make the compound more susceptible to oxidation. If you use the free base, you will need to adjust the amount of base used in your reaction accordingly, as some of it will be consumed by the hydrochloride in the salt form.
Q4: I am observing the formation of a trimeric species in my mass spectrometry data. What is this and how can I avoid it?
A4: This is likely the boroxine, which is formed by the dehydration of three molecules of the boronic acid.[9][18] Boroxine formation is an equilibrium process.[11] To minimize its formation, avoid excessive heating of the boronic acid in the absence of a reaction partner and ensure that your solvents are not completely anhydrous if the reaction requires water. If you suspect boroxine has formed, it can often be converted back to the boronic acid by adding a small amount of water and stirring.
Q5: What are the best analytical techniques to monitor the purity of my boronic acid and the progress of my reaction?
A5: A combination of techniques is ideal:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for separating and identifying the starting materials, products, and impurities based on their mass-to-charge ratio.[15][16]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides structural information and can be used to quantify the relative amounts of different species in a mixture.
-
HPLC (High-Performance Liquid Chromatography): A powerful tool for assessing the purity of both the starting material and the final product, especially when coupled with a UV detector.[19] Reversed-phase HPLC methods are commonly used for the analysis of boronic acids and their derivatives.[19]
Visualization of Key Impurity Pathways
References
- 1. This compound | CAS 850568-45-5 [matrix-fine-chemicals.com]
- 2. This compound | 850568-45-5 [chemicalbook.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. aobchem.com [aobchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning Issues with (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Welcome to the technical support guide for navigating the challenges associated with (3-Amino-4-chlorophenyl)boronic acid hydrochloride in catalytic reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common obstacles, particularly catalyst poisoning in cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the use of this compound and potential catalyst deactivation.
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A1: Low or no yield in a Suzuki coupling reaction involving this substrate can stem from several factors. The primary suspects are issues with catalyst activity, suboptimal reaction conditions, or degradation of the boronic acid itself. The presence of the amino group on the phenyl ring can lead to catalyst poisoning by coordinating to the palladium center, thereby inhibiting its catalytic activity.[1] Additionally, the hydrochloride salt form requires careful consideration of the base used to both neutralize the salt and activate the boronic acid for transmetalation.
Q2: How does the amine group in (3-Amino-4-chlorophenyl)boronic acid contribute to catalyst poisoning?
A2: The nitrogen atom in the amino group possesses a lone pair of electrons that can strongly coordinate to the palladium catalyst. This coordination can occupy the catalyst's open sites, which are essential for the oxidative addition and reductive elimination steps of the catalytic cycle. This binding can lead to the formation of stable, inactive catalyst-substrate complexes, effectively removing the catalyst from the reaction and leading to deactivation.[1]
Q3: What is protodeboronation and why is it a concern with this boronic acid?
A3: Protodeboronation is a common side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[2] This is particularly problematic with electron-rich or sterically hindered boronic acids, and the reaction conditions, such as the presence of strong bases and water, can accelerate this process.[2][3] For (3-Amino-4-chlorophenyl)boronic acid, the electron-donating nature of the amino group can increase its susceptibility to protodeboronation, leading to the formation of 2-chloroaniline as a byproduct and a reduction in the desired product yield.
Q4: Can the hydrochloride salt form of the boronic acid affect the reaction?
A4: Yes, the hydrochloride salt form means that the amino group is protonated (-NH₃⁺Cl⁻). This requires the use of a sufficient amount of base to not only facilitate the catalytic cycle but also to neutralize the hydrochloride to the free amine. Insufficient base can lead to a sluggish or incomplete reaction. The choice of base is also critical; it must be strong enough to deprotonate the amine and form the active boronate species without promoting significant protodeboronation or other side reactions.[4]
Q5: Are there more stable alternatives to using the boronic acid directly?
A5: Yes, converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt can mitigate issues of instability and protodeboronation.[4] These derivatives are generally more robust and can be used in the coupling reaction, often with improved results. For instance, diethanolamine (DEA) can be used to form stable DABO boronates which can be directly applied in Suzuki-Miyaura reactions.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Low or No Product Formation
Initial Diagnostic Checks:
-
Catalyst and Ligand Integrity: Ensure the palladium catalyst and any phosphine ligands have not degraded.[2] Use fresh catalyst or a robust, air-stable precatalyst.[2][6]
-
Inert Atmosphere: Confirm that the reaction was conducted under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][7]
-
Solvent and Reagent Purity: Use dry, degassed solvents. Verify the purity of all reagents, including the aryl halide and the base.
Troubleshooting Workflow:
Below is a decision-making workflow to address low product yield.
Caption: Troubleshooting workflow for low product yield.
Detailed Protocols & Explanations:
-
Catalyst and Ligand Selection:
-
Rationale: The electronic and steric properties of the ligand are crucial. For challenging substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can facilitate the oxidative addition step and improve catalyst turnover.[4]
-
Protocol: Catalyst/Ligand Screening
-
Set up parallel reactions in small vials.
-
To each vial, add this compound (1.2 equiv), your aryl halide (1.0 equiv), and base (e.g., K₃PO₄, 3.0 equiv).
-
Add a different palladium catalyst/ligand combination to each vial (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, Pd(dppf)Cl₂).
-
Add degassed solvent (e.g., Dioxane/H₂O 4:1).
-
Heat the reactions (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
-
-
Base Selection:
-
Rationale: The base plays a dual role: neutralizing the hydrochloride and activating the boronic acid. A stronger, non-nucleophilic base is often required. The solubility of the base is also important.[4]
-
Data Summary: Common Bases for Suzuki Coupling
Base Strength Common Solvents Notes K₃PO₄ Strong THF, Dioxane, Toluene Often effective for challenging couplings.[4] Cs₂CO₃ Strong THF, Dioxane, DMF Highly effective, but more expensive.[4] K₂CO₃ Moderate Toluene, DMF, Ethanol A common and cost-effective choice. | KF | Mild | THF, Dioxane | Can be used under milder conditions to reduce protodeboronation.[3] |
-
Issue 2: Significant Protodeboronation Detected
Diagnostic Approach:
-
Analyze Crude Reaction Mixture: Use LC-MS or ¹H NMR to identify and quantify the protodeboronated byproduct (2-chloroaniline).
-
Review Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water with a strong base are common culprits.[2][4]
Mitigation Strategies:
-
Use Milder Bases: Switch from strong bases like K₃PO₄ to milder options like KF or K₂CO₃.[2][3]
-
Anhydrous Conditions: Employ strictly anhydrous conditions to minimize the proton source for the side reaction.[2][4]
-
Protect the Boronic Acid:
-
Rationale: Converting the boronic acid to a more stable form, such as a pinacol ester, can prevent premature decomposition.[4]
-
Protocol: Formation of the Pinacol Ester
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., THF or Dioxane).
-
Add pinacol (1.1 equiv).
-
Stir at room temperature or with gentle heating until the conversion is complete (monitor by TLC or LC-MS).
-
The resulting pinacol ester can often be used directly in the subsequent coupling reaction.
-
-
Issue 3: Catalyst Deactivation by Amine Coordination
Diagnostic Clues:
-
The reaction starts but stalls before completion.
-
The issue is more pronounced with higher catalyst loading, suggesting a stoichiometric poisoning event.
Solutions and Workarounds:
-
Ligand Modification:
-
Rationale: Employing bulky ligands can create a steric shield around the palladium center, hindering the coordination of the amine group while still allowing the catalytic cycle to proceed.
-
Diagram: Ligand Steric Hindrance
Caption: Steric hindrance from bulky ligands can prevent catalyst poisoning.
-
-
In Situ Protection of the Amine:
-
Rationale: Temporarily protecting the amine group (e.g., as a carbamate) can prevent its coordination to the catalyst. The protecting group can be removed after the coupling reaction. This adds extra steps but can be highly effective.
-
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki Reactions with Aminophenylboronic Acids
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids. This resource is designed for researchers, chemists, and drug development professionals who encounter specific challenges during the post-reaction workup and purification stages. The presence of the amino group introduces unique considerations regarding solubility, catalyst interaction, and purification that require specialized protocols. This guide provides in-depth, field-proven answers and troubleshooting strategies to ensure you can isolate your desired aminobiaryl compounds with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general workup procedure for a Suzuki reaction involving an aminophenylboronic acid?
A standard workup must address three primary goals: quenching the reaction, removing the palladium catalyst, and separating the product from the base, unreacted starting materials, and boronic acid-derived byproducts.
Causality: The aminophenylboronic acid and the resulting aminobiaryl product possess both basic (amino) and weakly acidic (boronic acid) or neutral properties. This amphoteric-like nature can lead to solubility in both organic and aqueous layers, complicating standard extractions. A robust procedure systematically removes interfering species.
A reliable starting protocol involves a sequential filtration and extraction process:
Step-by-Step General Workup Protocol
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.[1]
-
Initial Filtration (Palladium Removal): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst, which often precipitates as fine black particles ("palladium black").[2][3] Rinse the flask and the Celite pad with additional solvent to ensure complete transfer of the product.
-
Aqueous Extraction (Base & Boronic Acid Removal): Transfer the filtrate to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~1 M) solution of sodium carbonate (Na₂CO₃). This basic wash deprotonates any unreacted aminophenylboronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[2][4] It also neutralizes any acidic components and removes the inorganic base used in the reaction.
-
Note: Avoid strong bases like NaOH if your product has base-sensitive functional groups.
-
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to break up any emulsions and removes the bulk of the water from the organic phase.[5]
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
The crude material can then be purified, typically by silica gel chromatography or recrystallization.
Caption: General experimental workflow for Suzuki reaction workup.
Q2: My aminobiaryl product seems to be entering the aqueous layer during the basic wash. How can I prevent this loss?
This is a common issue, especially with highly polar aminobiaryl products or those containing additional acidic/basic functional groups. The amino group can be protonated in acidic conditions and the molecule can become more water-soluble.
Causality: The basicity of the amino group means it can be protonated by any residual acid, forming a water-soluble ammonium salt. Conversely, if the molecule has an acidic proton elsewhere, a basic wash can deprotonate it. The key is to carefully control the pH of the aqueous layer.
Solutions:
-
pH Adjustment: Instead of a strong base, use a milder one like saturated sodium bicarbonate. After the wash, you can check the pH of the aqueous layer. If you suspect product loss, you can re-extract the aqueous layer with a more polar organic solvent like ethyl acetate after adjusting its pH to be slightly basic (pH 8-9) to ensure the amino group is in its neutral, free-base form.
-
Solvent Choice: Use a more polar extraction solvent that can better solvate your product. If you are using toluene, try switching to ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.
-
Back-Extraction: Combine all aqueous layers from the workup. Adjust the pH to ~9 with a base (like Na₂CO₃) and perform a final "back-extraction" with ethyl acetate. This will recover any product that was lost to the aqueous phase.
Q3: How do I effectively remove boron impurities, like unreacted boronic acid or boroxines?
Boron impurities are notoriously difficult to remove via standard silica gel chromatography because they can co-elute with polar products. The most effective strategy is to remove them during the extractive workup.
Causality: Boronic acids are Lewis acids and are in equilibrium with their trimeric anhydride form, known as boroxines, especially under anhydrous conditions.[6] Both can be converted to a water-soluble boronate salt with a basic wash.
Methods for Boron Removal:
-
Basic Wash (Standard Method): As described in Q1, washing with an aqueous base (e.g., 1M Na₂CO₃) is the primary method. Ensure the wash is vigorous enough and allow sufficient contact time for the acid-base reaction to occur.[4]
-
Acidic Wash (for Boc-protected amines): If the amino group is protected (e.g., with a Boc group), you can perform an acidic wash (e.g., 1M HCl). However, this is not suitable for products with a free amine, as it will protonate the amine and pull the product into the aqueous layer.
-
Methanol Co-evaporation: Boronic acids can be removed by adding methanol to the crude product and evaporating it under reduced pressure. This process is repeated 2-3 times. The boronic acid forms a volatile methyl ester, which is removed with the solvent.[4]
-
Specialized Scavengers: For particularly stubborn cases, scavenger resins designed to bind boronic acids can be used, although this is less common for routine workups.
Q4: The amino group on my product is causing severe tailing/streaking on my silica gel column. What can I do?
This is a classic problem caused by the basic amino group interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
Causality: The lone pair on the nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the silica surface, preventing clean elution. This leads to poor separation, broad peaks, and often, loss of product on the column.
Solutions:
-
Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) is sufficient to neutralize the acidic sites on the silica. The triethylamine competes with your product for binding sites, allowing it to elute cleanly.
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina (Brockmann I-III) depending on the polarity of your compound.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent option as it separates based on hydrophobicity and avoids the acidic interaction issue.
-
-
Temporary Protection: If chromatography issues persist, consider temporarily protecting the amino group (e.g., as a Boc-carbamate) before purification. The protecting group can be removed in a subsequent step. This approach can significantly improve yields and reactivity in some cases.[7]
Troubleshooting Guide
This section addresses common problems observed during the workup of Suzuki reactions with aminophenylboronic acids, their probable causes, and recommended solutions.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during aqueous extraction due to protonation of the amine. 3. Product irreversibly stuck on silica gel column. 4. Side reactions like protodeboronation or homocoupling consumed starting material.[8][9] | 1. Monitor reaction closely by LC-MS; consider optimizing reaction conditions (catalyst, base, temp).[5] 2. Control pH during workup; perform a basic back-extraction of combined aqueous layers (see FAQ Q2). 3. Basify the mobile phase with Et₃N or switch to alumina/reverse-phase chromatography (see FAQ Q4). 4. Ensure rigorous degassing and use of an inert atmosphere to minimize homocoupling and oxidation.[10] |
| Final Product is Grey or Black | Residual palladium catalyst contamination. | 1. Ensure filtration through a sufficiently thick pad of Celite®. 2. If contamination persists, dissolve the crude product in a suitable solvent and treat with activated charcoal, then filter through Celite® again.[2] 3. Consider using palladium scavenger resins for high-purity applications. |
| Persistent Emulsion During Extraction | Formation of finely dispersed palladium particles or amphiphilic byproducts at the aqueous-organic interface. | 1. Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.[5] 2. Filter the entire mixture (both layers) through a pad of Celite®. 3. Centrifuge the mixture if equipment is available. |
| Unidentified Byproducts in Final NMR/MS | 1. Homocoupling: Dimer of the boronic acid.[10] 2. Protodeboronation: Boronic acid group is replaced by a hydrogen.[8][11] 3. Dehalogenation: The aryl halide starting material has its halogen replaced by a hydrogen.[8][10] | 1. Caused by oxygen or Pd(II) species. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[10] 2. Can be caused by excess water or acidic conditions. Use anhydrous solvents and a non-protic base if possible. Using boronic esters or trifluoroborates can increase stability.[11][12] 3. Can occur via side reactions with the catalyst. May require screening of different ligands or palladium sources. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Suzuki workup issues.
References
- 1. benchchem.com [benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
minimizing homocoupling of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Topic: Minimizing Homocoupling of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on minimizing the formation of homocoupling byproducts when using this compound.
Part 1: Understanding the Challenge
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[1][2] However, its success is contingent on managing a delicate balance of catalytic steps. A frequent and frustrating side reaction is the homocoupling of the boronic acid reagent, which consumes the starting material, reduces the yield of the desired product, and complicates purification.
This compound presents a unique set of challenges:
-
Electron-Rich Nature: The amino group makes the aryl system electron-rich, which can alter the kinetics of the catalytic cycle and potentially favor side reactions.[3]
-
Hydrochloride Salt: The reagent is supplied as a hydrochloride salt, meaning it will neutralize one equivalent of the base added to the reaction. This must be accounted for in the experimental setup.
-
Instability: Like many boronic acids, it can be susceptible to decomposition pathways such as protodeboronation (hydrolysis) and homocoupling, especially under suboptimal conditions.[4][5]
The primary mechanisms for boronic acid homocoupling are well-understood and serve as the foundation for our troubleshooting strategies:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the unwanted coupling of two boronic acid molecules.[3][6][7][8]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the catalyst must be reduced in situ to the active Pd(0) state. One pathway for this reduction involves the boronic acid itself, where two molecules couple to form a dimer, generating the required Pd(0) at the expense of your starting material.[3][6]
Below, we address the most common issues encountered during this specific coupling reaction in a direct question-and-answer format.
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my LC-MS analysis. What is it and why is it forming?
A1: This byproduct is almost certainly the homocoupled dimer of your (3-Amino-4-chlorophenyl)boronic acid. This occurs when two molecules of the boronic acid react with each other instead of with your aryl halide coupling partner.[6] As detailed above, the two main culprits are the presence of dissolved oxygen and the reaction pathway involving Pd(II) precatalysts.[3][6] Rigorous exclusion of oxygen and careful selection of your catalyst system are the most critical factors in preventing this.[7]
Q2: How does the hydrochloride salt of my boronic acid affect the reaction?
A2: The hydrochloride salt introduces one equivalent of acid (HCl) into your reaction. The base you add to the reaction plays a crucial role in activating the boronic acid for the transmetalation step of the catalytic cycle.[1][9][10] The HCl will neutralize one equivalent of your added base. Therefore, you must add at least one extra equivalent of base to compensate for this, in addition to the amount required for the catalytic cycle itself. Failure to do so will result in an insufficiently basic environment, leading to poor activation of the boronic acid and a stalled or low-yielding reaction.
Q3: What is the best palladium catalyst and ligand combination to minimize homocoupling?
A3: The choice of catalyst and ligand is critical. While there is no single "best" combination for all substrates, certain systems are known to outperform others in suppressing homocoupling.
-
Catalyst: Whenever possible, use a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) or a modern precatalyst (e.g., a Buchwald G2, G3, or G4 precatalyst) that rapidly and efficiently generates the active Pd(0) species. These can minimize the pathway where a Pd(II) source is reduced by your boronic acid.[11]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[3] Ligands such as SPhos, XPhos, or P(t-Bu)₃ can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired cross-coupling cycle. This helps the desired reaction outcompete the slower, undesired homocoupling pathway.[3][4]
Q4: Can my choice of base or solvent influence the amount of homocoupling?
A4: Absolutely. The base and solvent system must be optimized to ensure sufficient solubility of all reagents and to promote the desired reaction pathway.
-
Base: A base must be strong enough and soluble enough to activate the boronic acid.[5] Finely powdered potassium phosphate (K₃PO₄) is often an excellent choice for its balance of strength and solubility in common solvent mixtures.[4][12] Carbonates like K₂CO₃ or Cs₂CO₃ are also widely used. It is sometimes necessary to screen a few different bases to find the optimal conditions.
-
Solvent: The solvent affects the solubility of reagents and can influence catalyst stability and activity.[13][14] Common solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[8][12] The water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Thoroughly degassing the chosen solvent is non-negotiable.
Part 3: Troubleshooting Guide
This table provides a systematic approach to diagnosing and solving issues related to homocoupling.
| Symptom | Potential Cause | Recommended Solution(s) |
| High percentage (>10%) of boronic acid dimer in LC-MS. | 1. Oxygen Contamination: Insufficient degassing of the reaction mixture. | 1a. Inert Gas Sparging: Bubble Argon or Nitrogen through the solvent for 15-30 minutes before adding the catalyst.[3][6] 1b. Freeze-Pump-Thaw: For highly sensitive reactions, perform 3-5 freeze-pump-thaw cycles to rigorously remove dissolved gases.[6] 1c. Maintain a positive pressure of inert gas throughout the entire reaction. |
| 2. Pd(II) Precatalyst: Use of a Pd(II) salt (e.g., Pd(OAc)₂) is promoting homocoupling during its reduction to Pd(0). | 2a. Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., XPhos Pd G3) designed for rapid Pd(0) generation.[12] 2b. If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate, which can help reduce the Pd(II) without promoting homocoupling.[15][16] | |
| Low yield of desired product, with significant starting material remaining. | 1. Insufficient Base: The hydrochloride salt of the boronic acid was not accounted for, leading to incomplete activation. | 1. Increase the equivalents of base. A typical starting point is 3.0 equivalents of K₃PO₄ relative to the limiting reagent to account for the HCl and the catalytic cycle. |
| 2. Poor Reagent Solubility: The chosen solvent system is not adequately dissolving the boronic acid, aryl halide, or base. | 2. Screen alternative solvent systems (e.g., DME/water, THF/water). Ensure vigorous stirring to manage slurries.[4] | |
| 3. Catalyst Deactivation: The catalyst is being deactivated by oxygen or excessive heat. | 3a. Ensure rigorous degassing. 3b. Optimize the reaction temperature; screen a range from 60-100 °C. Excessive heat can degrade the catalyst and ligands.[4] | |
| Both homocoupling and protodeboronation (loss of boronic acid group) are observed. | 1. Excess Water or Harsh Conditions: The boronic acid is sensitive to hydrolysis. | 1a. Use anhydrous solvents and reagents where possible, though some water is often required for the base.[4] 1b. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) prior to the coupling reaction. These are generally more robust.[8][12] |
Part 4: Visual Aids & Optimized Protocols
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical branch point where the reaction can either proceed through the desired Suzuki-Miyaura cycle or the undesired homocoupling pathway.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Optimized Protocol for Minimizing Homocoupling
This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv, limiting reagent)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
1,4-Dioxane and Deionized Water (e.g., 10:1 ratio)
-
Oven-dried reaction vial with a magnetic stir bar
-
Septum cap, needles, and syringes
-
Inert gas line (Argon or Nitrogen)
Caption: Optimized experimental workflow for minimizing homocoupling.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).[12]
-
Inert Atmosphere Setup: Seal the vial with a septum cap. Puncture the septum with an inlet needle connected to an inert gas line and an outlet needle. Purge the vial with argon or nitrogen for 5-10 minutes to remove air from the headspace.
-
Solvent Preparation: In a separate flask, prepare your solvent mixture (e.g., 1,4-Dioxane/H₂O 10:1). Degas this solvent by bubbling argon or nitrogen through it for at least 20-30 minutes.
-
Solvent Addition: Remove the outlet needle from the reaction vial. Using a syringe, transfer the required volume of the degassed solvent to the reaction vial. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]
-
Final Degassing: With the inert gas needle now submerged below the liquid surface, continue to bubble the gas through the reaction slurry for another 15-20 minutes. This step is critical to remove any final traces of dissolved oxygen.
-
Catalyst Addition: Raise the inert gas needle out of the liquid but keep it in the headspace to maintain a positive pressure. Briefly remove the septum cap and add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) to the vial. Quickly reseal the vial.[12]
-
Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[4][12]
-
Workup and Purification: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][12]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Suzuki Coupling: Yield Comparison with Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds, a significance underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[1] This powerful palladium-catalyzed reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly for constructing complex biaryl structures.[2] At its heart, the reaction couples an organoboron species, typically a boronic acid, with an organohalide.[1]
For researchers and drug development professionals, optimizing reaction yield is paramount. A critical, yet often nuanced, factor influencing the efficiency of the Suzuki coupling is the nature of the substituents on the phenylboronic acid. This guide provides an in-depth comparison of how different substituents impact reaction yields, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Decisive Role of Substituents: Electronic and Steric Effects
The success of a Suzuki coupling is not merely a matter of mixing reagents; it is a finely tuned process governed by the electronic and steric properties of the coupling partners. These properties most significantly influence the transmetalation step, a critical juncture in the catalytic cycle where the organic moiety is transferred from the boron atom to the palladium center.[3][4]
Electronic Effects: A Tale of Two Groups
The electronic character of a substituent on the phenylboronic acid—whether it donates or withdraws electron density—directly impacts the nucleophilicity of the ipso-carbon atom attached to the boron. This, in turn, affects the rate of transmetalation.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon more nucleophilic, thereby accelerating the transfer of the phenyl group to the electron-deficient palladium(II) center during transmetalation. Consequently, phenylboronic acids bearing electron-donating groups generally lead to higher reaction yields and faster reaction rates.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups pull electron density away from the aromatic ring. This reduction in electron density decreases the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step.[5] While this often translates to lower yields compared to their electron-rich counterparts under identical conditions, successful couplings can still be achieved, sometimes requiring modified reaction conditions such as stronger bases or more active catalyst systems.[2][6]
Steric Hindrance: A Physical Barrier to Success
Beyond electronics, the physical bulk of substituents, particularly those at the ortho position, can significantly impede the reaction.[7] Steric hindrance can obstruct the approach of the boronic acid to the palladium complex, slowing down the transmetalation step and potentially leading to lower yields.[8] However, the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) has been instrumental in overcoming some of these steric challenges, facilitating the coupling of even highly hindered substrates.[8][9]
Comparative Yield Analysis: A Data-Driven Perspective
To illustrate the impact of substituents, the following table summarizes representative yields from Suzuki coupling reactions between various substituted phenylboronic acids and a common coupling partner, 4-bromoacetophenone. The data is synthesized from multiple studies to provide a comparative overview.[10]
| Phenylboronic Acid Substituent | Substituent Type | Representative Yield (%) |
| 4-Methoxy (-OCH₃) | Strong EDG | 99% |
| 4-Methyl (-CH₃) | Weak EDG | 97% |
| Unsubstituted (-H) | Neutral | 90% |
| 3-Methyl (-CH₃) | Weak EDG | 99% |
| 2-Methyl (-CH₃) | Weak EDG (Steric) | 94% |
| 4-Methoxycarbonyl (-CO₂Me) | EWG | Quantitative |
| 4-Nitro (-NO₂) | Strong EWG | 17% |
Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature) and should be considered as illustrative of general trends.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rationalizing the effects of substituents and troubleshooting reactions. The three main stages are oxidative addition, transmetalation, and reductive elimination.[1]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to (3-Amino-4-chlorophenyl)boronic acid hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a foundational element of modern medicinal chemistry. The (3-Amino-4-chlorophenyl)boronic acid hydrochloride is a valuable reagent for introducing a substituted aminophenyl moiety via Suzuki-Miyaura cross-coupling. However, challenges related to the stability, reactivity, and handling of some boronic acids, particularly those with amine functionalities, have driven the exploration of more robust and versatile alternatives. This guide provides an in-depth, objective comparison of alternative reagents and methodologies, supported by experimental insights, to empower chemists in selecting the optimal strategy for their synthetic campaigns.
The Central Role of the Suzuki-Miyaura Coupling and the Need for Alternatives
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its mild reaction conditions and broad functional group tolerance.[1][2][3][4][5][6] this compound serves as a key building block in this reaction for synthesizing molecules containing the 3-amino-4-chlorobiphenyl motif, a structure found in numerous biologically active compounds.
However, the inherent properties of this and similar aminophenylboronic acids can present challenges:
-
Stability: Boronic acids can be susceptible to protodeboronation, especially under acidic or basic conditions, and can undergo self-condensation to form boroxines.[7] The presence of a free amino group can also complicate reactions and purification.
-
Reactivity: The electron-donating nature of the amino group can influence the reactivity of the boronic acid, sometimes leading to undesired side reactions or lower yields.
-
Handling: The hydrochloride salt form, while improving stability, requires careful handling and precise control of reaction stoichiometry.
These limitations necessitate the exploration of alternative reagents and strategies that offer enhanced stability, broader compatibility, and improved reaction outcomes.
A Comparative Analysis of Alternative Reagents
Several classes of reagents have emerged as powerful alternatives to traditional boronic acids for biaryl synthesis. This section provides a comparative overview of their performance, highlighting their respective strengths and weaknesses.
Organotrifluoroborates: The Stability Champions
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[7] This inherent stability simplifies storage, handling, and stoichiometry in reactions.[7][8][9] They are generally less prone to protodeboronation compared to their boronic acid counterparts.[9]
Key Advantages:
-
Enhanced Stability: Stable to air and moisture, allowing for indefinite storage at room temperature.[7]
-
Ease of Handling: Crystalline solids that are easy to weigh and dispense accurately.
-
Improved Reactivity in Some Cases: Can provide superior yields in cross-coupling reactions, particularly with challenging substrates.[9]
Considerations:
-
Activation Required: Typically require a base to facilitate transmetalation in the Suzuki-Miyaura catalytic cycle.[8]
-
Synthesis: Prepared from the corresponding boronic acid, adding an extra synthetic step.[7]
Boronate Esters (e.g., Pinacol Esters): The Versatile Workhorses
Boronate esters, particularly pinacol esters, are widely used alternatives to boronic acids. They offer a good balance of stability and reactivity. While more stable than many boronic acids, they are still reactive enough to participate efficiently in cross-coupling reactions.
Key Advantages:
-
Good Stability: Generally more stable than the corresponding boronic acids, with a lower tendency to form boroxines.
-
Compatibility: Compatible with a wide range of reaction conditions and functional groups.
-
Purification: Often amenable to purification by silica gel chromatography.
Considerations:
-
Hydrolysis: Can be sensitive to hydrolysis under strongly acidic or basic conditions.
-
Transmetalation Rate: The rate of transmetalation can be slower compared to boronic acids, sometimes requiring more forcing conditions.
Organosilanes (Hiyama Coupling): A Fluoride-Activated Alternative
Organosilanes, used in the Hiyama cross-coupling reaction, offer a distinct advantage in their stability and low toxicity.[10] The reaction typically requires activation by a fluoride source, such as TBAF, to generate a hypervalent silicon species that undergoes transmetalation.[10] The Hiyama-Denmark modification allows for fluoride-free conditions, expanding the reaction's scope.[11][12]
Key Advantages:
-
High Stability: Organosilanes are generally very stable and can be easily handled and purified.
-
Low Toxicity: Silicon-based reagents are considered more environmentally benign than some other organometallics.[13]
-
Orthogonality: The need for fluoride activation provides an orthogonal coupling strategy that can be advantageous in complex syntheses.
Considerations:
-
Fluoride Sensitivity: The use of fluoride can be incompatible with silyl-based protecting groups.[12]
-
Reaction Kinetics: The reaction rate can be sensitive to the nature of the silane and the reaction conditions.
Organostannanes (Stille Coupling): Broad Scope with a Caveat
Organostannanes are highly versatile reagents for the Stille cross-coupling reaction, tolerating a wide variety of functional groups.[14][15] They are also not sensitive to moisture or oxygen.[14][15]
Key Advantages:
-
Excellent Functional Group Tolerance: Compatible with a broad range of functional groups.[15]
-
Mild Reaction Conditions: The reaction often proceeds under mild conditions.[14]
Considerations:
-
Toxicity: Organotin compounds are highly toxic and require careful handling and disposal.[15][16][17]
-
Stoichiometric Tin Byproducts: The removal of tin byproducts can be challenging.[14][15]
Alternative Synthetic Strategies for C-N Biaryl Linkages
Beyond direct analogues for the boronic acid, alternative synthetic methodologies can be employed to construct the desired biaryl system, particularly when focusing on the formation of the C-N bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[18][19][20][21] This method provides a direct route to the target biaryl amine without the need for an organoboron reagent.
Key Advantages:
-
Direct C-N Bond Formation: A straightforward approach to synthesizing aryl amines.
-
Broad Substrate Scope: Tolerates a wide range of aryl halides and amines.[20]
Considerations:
-
Catalyst System: The choice of ligand is crucial for achieving high yields and can be substrate-dependent.
-
Base Sensitivity: The reaction requires a base, which may not be compatible with all substrates.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol.[22][23][24] This reaction is often complementary to the palladium-catalyzed methods and can be performed under mild, aerobic conditions.[22][23]
Key Advantages:
-
Mild Reaction Conditions: Can often be carried out at room temperature and open to the air.[22][23]
-
Copper Catalysis: Provides an alternative to palladium-based methods.
Considerations:
-
Reaction Times: Can sometimes require longer reaction times compared to palladium-catalyzed couplings.[22]
-
Substrate Scope: The scope can be more limited compared to the Buchwald-Hartwig amination for certain substrate combinations.
Experimental Data and Protocols
To provide a practical comparison, the following table summarizes the performance of various reagents in the synthesis of a model 3-amino-4-chlorobiphenyl derivative.
| Reagent/Method | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| This compound (Suzuki-Miyaura) | Aryl Bromide | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 75-90 | [General Suzuki Protocol] |
| Potassium (3-Amino-4-chlorophenyl)trifluoroborate (Suzuki-Miyaura) | Aryl Bromide | Pd(OAc)₂, SPhos, K₂CO₃, THF/H₂O, 80 °C | 85-95 | [25][26] |
| (3-Amino-4-chlorophenyl)silanol (Hiyama) | Aryl Iodide | Pd(dba)₂, P(t-Bu)₃, TBAF, THF, 60 °C | 70-85 | [27] |
| (3-Amino-4-chlorophenyl)stannane (Stille) | Aryl Bromide | Pd(PPh₃)₄, LiCl, Toluene, 100 °C | 80-95 | [14][16] |
| 2-Chloro-5-nitroaniline (Buchwald-Hartwig) | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄, Toluene, 110 °C | 80-92 | [18][20] |
| Phenylboronic acid (Chan-Lam) | 4-Chloro-3-aminoaniline | Cu(OAc)₂, Pyridine, CH₂Cl₂, rt | 70-88 | [28][29] |
Experimental Protocol: Suzuki-Miyaura Coupling using Potassium (3-Amino-4-chlorophenyl)trifluoroborate
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with potassium (3-amino-4-chlorophenyl)trifluoroborate.
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium (3-amino-4-chlorophenyl)trifluoroborate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Tetrahydrofuran (THF, 4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, potassium (3-amino-4-chlorophenyl)trifluoroborate, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the THF and water via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles of the key cross-coupling reactions discussed.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Conclusion and Future Outlook
While this compound remains a useful reagent, a comprehensive understanding of the available alternatives is crucial for modern synthetic chemists. Organotrifluoroborates and boronate esters offer significant advantages in terms of stability and handling for Suzuki-Miyaura couplings. For instances where boron-based reagents are not ideal, Hiyama and Stille couplings provide robust, albeit with their own specific considerations, alternative strategies. Furthermore, methodologies like the Buchwald-Hartwig amination and Chan-Lam coupling offer direct and efficient pathways to the desired C-N biaryl linkage.
The selection of the optimal reagent and methodology will ultimately depend on a careful analysis of the specific substrate, desired functional group tolerance, scalability, and overall synthetic strategy. As the field of cross-coupling chemistry continues to evolve, the development of even more stable, active, and environmentally benign reagents and catalysts will undoubtedly further expand the synthetic chemist's toolbox for the construction of complex biaryl molecules.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. Hiyama-Denmark Coupling [organic-chemistry.org]
- 12. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 13. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. | Semantic Scholar [semanticscholar.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 23. Chan-Lam Coupling [organic-chemistry.org]
- 24. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 25. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. First atroposelective Chan–Lam coupling for the synthesis of C–N linked biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. First atroposelective Chan–Lam coupling for the synthesis of C–N linked biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Analytical Validation of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
For professionals in pharmaceutical research and development, the integrity of a starting material is not merely a matter of quality control; it is the foundational bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. (3-Amino-4-chlorophenyl)boronic acid hydrochloride is a critical building block in the synthesis of numerous complex molecules, making the rigorous validation of its purity, identity, and stability a non-negotiable aspect of the drug development pipeline.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this key intermediate. We move beyond simple protocol recitation to explore the underlying scientific principles, explaining the rationale behind method selection and the interpretation of the resulting data. This approach is designed to empower researchers to develop and implement a robust, self-validating analytical control strategy compliant with global regulatory standards like those set by the International Council for Harmonisation (ICH).[1][2]
The Analytical Challenge: Understanding Boronic Acids
Boronic acids present unique analytical challenges. Their propensity to undergo dehydration to form cyclic trimers (boroxines) and their interactions with diols can complicate analysis. The hydrochloride salt form adds another layer, requiring confirmation of the correct stoichiometry. A multi-faceted analytical approach is therefore essential for complete validation.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endom Caption: High-level workflow for the analytical validation of a pharmaceutical intermediate.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific question at hand—be it identity confirmation, routine purity testing, or the detection of trace-level genotoxic impurities. Each technique offers a unique balance of sensitivity, selectivity, and speed.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | NMR Spectroscopy | Elemental Analysis |
| Primary Use | Purity, Assay, Routine QC | Trace Impurity Quantification, Identification | Volatile/Semi-Volatile Impurities | Structural Elucidation, Identity, Purity | Stoichiometry, Absolute Purity |
| Linearity (R²) | >0.999[3] | >0.99[4][5] | >0.99[6] | Quantitative (qNMR) | N/A |
| LOD/LOQ | µg/mL range | pg/mL to ng/mL range[5][7] | ppm range[6] | ~0.1% for impurities | ~0.3% absolute error |
| Precision (RSD%) | < 2.0%[8] | < 2.0%[4][7] | < 5.0% | < 1.0% (qNMR) | N/A |
| Key Advantage | Robust, cost-effective, widely available | Unmatched sensitivity and selectivity | Excellent for volatile compounds | Definitive structural information | Confirms elemental composition |
| Key Disadvantage | Lower sensitivity, potential for co-elution | Higher cost and complexity | Requires derivatization for boronic acids[6][9] | Low throughput, lower sensitivity | Destructive, provides no structural data |
Deep Dive into Methodologies
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay
HPLC with UV detection is the cornerstone of quality control for its robustness and reliability in determining the purity and assay of the main component.[10][11]
-
Causality Behind Experimental Choices:
-
Column: A reversed-phase C18 column is the standard starting point due to its versatility in separating moderately polar to nonpolar compounds.
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (like acetonitrile or methanol) is typical. The pH is critical; for an amine-containing compound like this, a slightly acidic pH (e.g., using formic or phosphoric acid) ensures the amine is protonated and gives a good peak shape.
-
Challenges: Boronic acids can exhibit secondary interactions with column hardware. Modern columns with technologies that minimize metal surface interactions are beneficial for achieving symmetrical peaks.[11]
-
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of (3-Amino-4-chlorophenyl)boronic acid HCl and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A:B to make a 1 mg/mL solution.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Ultimate Sensitivity
When the goal is to detect and quantify trace-level impurities, particularly those that may be mutagenic, LC-MS/MS is the undisputed method of choice.[6] Its ability to selectively monitor for specific mass-to-charge ratios provides extraordinary sensitivity and specificity, even in complex matrices.[4]
-
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for this molecule, as the primary amine readily accepts a proton to form a positive ion.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the molecular ion of the impurity) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering dramatically reduces background noise, enabling picogram-level detection limits.[5]
-
Experimental Protocol: LC-MS/MS for Impurity Profiling
-
Instrumentation: UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.[9]
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimized for separation of the main peak from potential impurities (e.g., starting materials, by-products).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
Acquisition Mode: MRM transitions specific to each potential impurity.
-
Sample Preparation: Prepare a concentrated sample solution (e.g., 5-10 mg/mL) to maximize the ability to detect impurities at the ppm level.
dot graph TD { graph [splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endom Caption: Decision tree for selecting the appropriate analytical validation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity
NMR is an unparalleled technique for the definitive structural confirmation of the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (3-Amino-4-chlorophenyl)boronic acid, one would expect to see distinct signals for the aromatic protons and exchangeable protons from the amine (-NH2) and boronic acid (-B(OH)2) groups.
-
¹¹B NMR: This is a highly specific technique for analyzing boron-containing compounds.[12] It provides a single, sharp signal for the boronic acid, confirming the presence and chemical environment of the boron atom. This is particularly useful to distinguish the boronic acid from potential boronate esters or boroxine species.[12]
A typical ¹H NMR spectrum of a related compound like 3-aminophenylboronic acid shows aromatic signals between 6.5 and 7.5 ppm.[13] For the 4-chloro substituted title compound, these shifts would be slightly different due to the electronic effects of the chlorine atom.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.
-
The Derivatization Imperative: Boronic acids are polar and non-volatile, making them unsuitable for direct GC analysis. A crucial step is derivatization to convert the polar -B(OH)2 group into a more volatile and thermally stable ester, often using reagents like pinacol or MIDA (N-methyliminodiacetic acid).[6][14] This chemical modification allows the compound to traverse the GC column and be detected by the mass spectrometer.
Ensuring Trustworthiness: A Self-Validating System
Every analytical run must be a self-validating system. This is achieved by incorporating system suitability tests (SSTs) before any sample analysis. For an HPLC method, this involves:
-
Replicate Injections: Injecting a standard solution multiple times (e.g., 5 or 6) to ensure the precision of the system. The relative standard deviation (RSD) of the peak area and retention time should be below a specified threshold (e.g., <1.0%).
-
Resolution: A resolution factor (Rs) of >2.0 between the main peak and the closest eluting impurity must be demonstrated to ensure they are baseline separated.
-
Tailing Factor: The peak symmetry should be between 0.8 and 1.5 to ensure good chromatography and accurate integration.
Conclusion
The analytical validation of this compound is a multi-dimensional task that requires a carefully selected suite of orthogonal techniques. While HPLC-UV serves as the robust foundation for routine quality control, it must be complemented by the high-sensitivity of LC-MS/MS for trace impurity analysis and the definitive structural confirmation provided by NMR. By understanding the causality behind each method's parameters and adhering to the principles of method validation outlined by regulatory bodies, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug development process.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sciex.com [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jpbsci.com [jpbsci.com]
- 11. waters.com [waters.com]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the NMR Characterization of Biaryls Synthesized from (3-Amino-4-chlorophenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biaryl scaffolds are privileged structures in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. The precise structural elucidation of these compounds is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of biaryls synthesized via Suzuki-Miyaura coupling, using (3-Amino-4-chlorophenyl)boronic acid hydrochloride as a key building block. We will explore the causality behind experimental choices, from 1D ¹H and ¹³C NMR to advanced 2D techniques like COSY, HSQC, HMBC, and NOESY/ROESY, offering field-proven insights for unambiguous structure determination and conformational analysis.
Introduction: The Significance of Biaryls and the Indispensable Role of NMR
The biaryl motif, characterized by two directly connected aromatic rings, is a cornerstone in modern drug discovery.[1] This structural unit's prevalence stems from its ability to provide a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. The rotational restriction around the aryl-aryl bond can lead to atropisomerism, where the stereoisomers are stable enough to be isolated, often exhibiting distinct biological activities.[1] Consequently, the unambiguous determination of the constitution, connectivity, and three-dimensional structure of biaryl-containing molecules is a critical step in the drug development pipeline.[2][3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the comprehensive structural elucidation of organic molecules in solution.[2][5] Unlike methods that require crystallization, NMR is a non-destructive technique that provides a wealth of information about the molecular framework, including the chemical environment of individual atoms, their connectivity through covalent bonds, and their proximity in space.[2][3] This guide will delve into the practical application of a suite of NMR experiments for the characterization of biaryls derived from this compound, a versatile building block for accessing novel chemical space.
Synthesis of Biaryls via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7][8] Its operational simplicity, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents make it a favored method in both academic and industrial settings.[7][8]
The Suzuki-Miyaura Catalytic Cycle
The reaction typically involves the palladium-catalyzed coupling of an organoboron species (e.g., a boronic acid) with an aryl halide or triflate in the presence of a base. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Model Biaryl
This protocol describes the synthesis of a representative biaryl compound using this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (3.0 mmol), and a stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
A Multi-faceted NMR Approach to Biaryl Characterization
A comprehensive NMR analysis is crucial for the unambiguous structural assignment of the synthesized biaryls. The following sections detail the application and interpretation of key NMR experiments.
Caption: Workflow for NMR-based structural elucidation of biaryls.
One-Dimensional (1D) NMR: The Foundation
¹H NMR Spectroscopy: This is the initial and most informative experiment, providing details on the number of distinct proton environments, their chemical shifts (indicative of the electronic environment), integration (relative number of protons), and multiplicity (spin-spin coupling with neighboring protons).[2][5] For biaryls derived from (3-Amino-4-chlorophenyl)boronic acid, characteristic signals will include those for the aromatic protons on both rings, as well as any substituents.
¹³C NMR and DEPT Spectroscopy: While ¹H NMR provides a map of the proton framework, ¹³C NMR reveals the carbon skeleton.[2][5] The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, as well as quaternary carbons.
Two-Dimensional (2D) NMR: Unraveling Connectivity
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of spin systems within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons.[2] Each cross-peak represents a one-bond C-H connection, providing a direct link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range connectivity, revealing correlations between protons and carbons that are two or three bonds apart.[2] This is particularly useful for connecting different spin systems across quaternary carbons and the biaryl linkage.
Through-Space Correlations: Probing 3D Structure
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their through-bond connectivity.[2][9][10] The intensity of the NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the protons.[11][12]
-
NOESY: For small to medium-sized molecules, a positive NOE is observed. However, for molecules of intermediate size (around 1000-2000 g/mol ), the NOE can be close to zero, making detection difficult.[9][13]
-
ROESY: The ROE is always positive, regardless of molecular size, making it a more reliable experiment for molecules in the intermediate molecular weight range.[9][10]
For biaryls, NOESY or ROESY is critical for determining the relative orientation of the two aromatic rings and can provide evidence for the presence of atropisomers.[1] For example, observing an NOE between a proton on one ring and a proton on the other can define the preferred conformation around the aryl-aryl bond.
Data Interpretation and Comparison: A Case Study
Let's consider a hypothetical biaryl synthesized from (3-Amino-4-chlorophenyl)boronic acid and 4-bromoanisole.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Ring A (from boronic acid) | |||
| H-2' | ~7.3-7.5 | ~128-132 | C-4', C-6', C-1' |
| H-5' | ~6.8-7.0 | ~115-120 | C-1', C-3' |
| H-6' | ~7.1-7.3 | ~125-130 | C-2', C-4' |
| Ring B (from aryl bromide) | |||
| H-2, H-6 | ~7.4-7.6 | ~128-132 | C-4, C-1 |
| H-3, H-5 | ~6.9-7.1 | ~114-118 | C-1, OCH₃ |
| OCH₃ | ~3.8 | ~55 | C-4 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
Analysis of 2D NMR Data:
-
COSY: Would show correlations between H-2' and H-6', and between H-2/H-6 and H-3/H-5, confirming the spin systems within each ring.
-
HMBC: Crucial correlations would be from H-2' to C-1 (the carbon of the biaryl linkage on Ring B) and from H-2 to C-1' (the carbon of the biaryl linkage on Ring A). This unambiguously establishes the connection between the two rings.
-
NOESY/ROESY: An NOE between H-2' and H-2 would indicate a syn-periplanar or nearly syn-periplanar conformation. The absence of such a correlation might suggest a more twisted conformation.
Conclusion and Future Perspectives
The comprehensive NMR characterization of biaryls is a critical component of modern drug discovery and development. A systematic approach, beginning with 1D NMR and progressing to a suite of 2D experiments, allows for the unambiguous determination of chemical structure and conformation. For biaryls synthesized from this compound, the strategic application of COSY, HSQC, HMBC, and particularly NOESY/ROESY, provides the necessary data to confidently assign the structure and probe its three-dimensional attributes. As biaryl scaffolds continue to be a rich source of new therapeutic agents, the mastery of these NMR techniques will remain an essential skill for researchers in the field. The integration of experimental NMR data with computational methods, such as DFT calculations of NMR parameters, is also becoming an increasingly powerful tool for structural validation.[14][15][16][17]
References
- 1. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 11. 1H-1H ROESY [chem.ch.huji.ac.il]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 13. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
- 14. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Analysis of (3-Amino-4-chlorophenyl)boronic acid hydrochloride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust analysis of reactive intermediates is a cornerstone of efficient drug development and process chemistry. (3-Amino-4-chlorophenyl)boronic acid hydrochloride is a key building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. Monitoring the consumption of this starting material and the formation of products and byproducts within a complex reaction mixture necessitates a reliable analytical methodology. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches for the analysis of this compound, offering insights into method development, potential challenges, and alternative analytical strategies.
The Analytical Challenge: The Dual Nature of Boronic Acids
Boronic acids are notoriously challenging to analyze due to their inherent chemical properties. Their analysis is often complicated by dehydration to form cyclic anhydrides (boroxines) and a tendency to form solvent adducts and dimers, which can complicate mass spectra interpretation.[1][2] Furthermore, their polarity can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. The hydrochloride salt form of (3-Amino-4-chlorophenyl)boronic acid adds another layer of complexity, influencing its solubility and ionization behavior.
Primary Analytical Approach: Reversed-Phase LC-MS without Derivatization
A direct, underivatized LC-MS/MS method is often the most efficient approach for routine reaction monitoring due to its simplicity and high throughput.[2][3] This methodology leverages the high sensitivity and selectivity of tandem mass spectrometry to overcome the challenges associated with boronic acid analysis.
Experimental Workflow: Underivatized LC-MS/MS
Caption: Workflow for underivatized LC-MS/MS analysis.
Detailed Protocol:
-
Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile/water mixture. The use of an organic solvent in the diluent helps to precipitate proteins and other macromolecules that may be present.
-
Vortex the sample for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography:
-
Column: A C18 column, such as an Acquity BEH C18 or Agilent Poroshell HPH C18, is a suitable starting point.[1][3]
-
Mobile Phase A: 10 mM Ammonium acetate in water. The ammonium acetate helps to improve peak shape and ionization efficiency.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute compounds of interest, and then return to initial conditions for re-equilibration. A fast gradient is often preferred to minimize on-column degradation.[2]
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for the analysis of underivatized boronic acids.[3][4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting the specific precursor-to-product ion transition for (3-Amino-4-chlorophenyl)boronic acid.
-
Source Parameters: Optimization of capillary voltage, source temperature, and gas flows is crucial for maximizing sensitivity.
-
Performance Data Summary:
| Parameter | Typical Value | Rationale |
| Column Chemistry | C18 | Provides good retention for a broad range of organic molecules. |
| Mobile Phase Modifier | Ammonium Acetate | Improves peak shape and aids in ESI ionization.[1] |
| Ionization Mode | ESI Negative | Generally provides better sensitivity for underivatized boronic acids.[3][4] |
| LOD/LOQ | Low µg/mL to pg/mL | Dependant on the mass spectrometer's sensitivity.[1][4] |
Alternative LC-MS Approaches
While direct analysis is often sufficient, certain situations may necessitate alternative strategies to enhance sensitivity, improve chromatographic performance, or overcome matrix effects.
Derivatization for Enhanced Sensitivity
For trace-level quantification, derivatization can significantly improve the ionization efficiency and chromatographic retention of boronic acids.[5][6] A common derivatizing agent is N-methyliminodiacetic acid (MIDA), which forms a stable complex with the boronic acid.[7]
Advantages:
-
Improved chromatographic peak shape and retention.
-
The MIDA-boronate is often more stable than the free boronic acid.[7]
Disadvantages:
-
Adds an extra step to the sample preparation workflow.
-
Requires careful optimization of the derivatization reaction.
-
The derivatizing agent may interfere with the analysis of other components in the reaction mixture.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar analytes that are poorly retained on RPLC columns, HILIC presents a viable alternative.[8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar compounds.[8][10]
Advantages:
-
Improved retention of polar analytes like (3-Amino-4-chlorophenyl)boronic acid.[11]
-
Orthogonal selectivity to RPLC, which can be beneficial for complex sample analysis.
-
The high organic content of the mobile phase can enhance ESI-MS sensitivity.[8]
Disadvantages:
-
Method development can be more complex than for RPLC.
-
Column equilibration times can be longer.
-
Matrix effects can be more pronounced.
Comparison with Other Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of boronic acids, each with its own set of advantages and limitations.
Decision-Making Framework for Analytical Technique Selection
Caption: Decision tree for selecting an analytical technique.
Comparison Table:
| Technique | Advantages | Disadvantages | Best Suited For |
| LC-MS | High sensitivity and selectivity; suitable for complex mixtures; can analyze underivatized boronic acids.[1][3][4] | Matrix effects can suppress ionization; potential for on-column degradation.[12] | Routine reaction monitoring, quantitative analysis, and impurity profiling. |
| NMR | Provides detailed structural information; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentrations; complex mixtures can lead to overlapping signals. | Structural elucidation of unknown byproducts and confirmation of product identity. |
| GC-MS | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile boronic acids; potential for thermal degradation in the injector.[13][14] | Analysis of reaction mixtures where derivatization is feasible and high-resolution separation of volatile components is required.[14] |
Conclusion
The LC-MS analysis of this compound in reaction mixtures is a robust and versatile approach. For routine monitoring, a direct, underivatized RPLC-MS/MS method offers a balance of speed, simplicity, and sensitivity. When faced with challenges such as poor retention or the need for ultra-trace level quantification, alternative strategies like HILIC or derivatization should be considered. The choice of the optimal analytical technique ultimately depends on the specific goals of the analysis, the complexity of the reaction mixture, and the available instrumentation. By understanding the underlying principles and potential pitfalls of each method, researchers can develop reliable and accurate analytical workflows to accelerate the drug development process.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. sciex.com [sciex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
A Cost-Benefit Analysis of (3-Amino-4-chlorophenyl)boronic acid hydrochloride in Biaryl Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in chemical synthesis is paramount to achieving both efficiency and cost-effectiveness. This guide provides an in-depth cost-benefit analysis of (3-Amino-4-chlorophenyl)boronic acid hydrochloride, a key reagent in the synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials. We will objectively compare its performance with viable alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic endeavors.
Introduction: The Role of Substituted Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl motifs. The versatility and functional group tolerance of this palladium-catalyzed reaction have made it a favorite in both academic and industrial laboratories. At the heart of this transformation lies the organoboron reagent, typically a boronic acid, which dictates the nature of one of the aryl partners in the final product.
This compound offers a unique combination of functional groups—an amino group and a chlorine atom on a phenylboronic acid scaffold. This trifunctional nature makes it a valuable building block for introducing a 3-amino-4-chlorophenyl moiety, a common pharmacophore that can influence a molecule's biological activity and pharmacokinetic properties. However, the cost and stability of this reagent necessitate a careful evaluation of its benefits against alternative synthetic strategies.
Cost-Benefit Analysis: A Comparative Overview
To provide a comprehensive analysis, we will compare the use of this compound with two alternative approaches for synthesizing a representative biaryl compound, 2-amino-5-(4-methoxyphenyl)pyridine. This target molecule incorporates a similar structural motif to what would be obtained using our primary reagent. The alternative strategies involve using more readily available or potentially cheaper starting materials, such as 2-amino-5-bromopyridine or 4-chloro-3-iodoaniline, and coupling them with an appropriate boronic acid or vice versa.
| Reagent/Parameter | (3-Amino-4-chlorophenyl)boronic acid HCl | 2-Amino-5-bromopyridine | 4-Chloro-3-iodoaniline |
| Starting Material Cost (per gram) | ~$20 - $50 | ~$5 - $15 | ~$30 - $60 |
| Typical Reaction Yield | High (often >85%) | High (often >90%) | Moderate to High (variable) |
| Reaction Time | 4-12 hours | 2-8 hours | 6-24 hours |
| Catalyst Cost | Moderate | Moderate | Moderate |
| Overall Cost per Mole of Product | Moderate to High | Low to Moderate | Moderate to High |
| Advantages | Direct introduction of the desired moiety | Lower starting material cost | Readily available |
| Disadvantages | Higher starting material cost | Requires synthesis of the boronic acid partner | Potentially lower yields and longer reaction times |
Note: Costs are estimates and can vary significantly based on supplier, purity, and quantity. The "Overall Cost per Mole of Product" is a qualitative assessment that considers starting material cost, typical yield, and reagent stoichiometry.
Experimental Data and Protocols
To substantiate the cost-benefit analysis, we present representative experimental protocols for the Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of a Biaryl Compound using a Substituted Phenylboronic Acid
This protocol is a general guideline for the coupling of an aryl bromide with a substituted phenylboronic acid, such as this compound.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the this compound, aryl bromide, and base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Synthesis using 2-Amino-5-bromopyridine
This protocol outlines the synthesis of a biarylpyridine, a common structural motif in medicinal chemistry, using a readily available bromopyridine.
Reaction Scheme:
Alternative synthesis of a biarylpyridine.
Materials:
-
2-Amino-5-bromopyridine (1.0 equivalent)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine 2-amino-5-bromopyridine, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Flush the flask with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction to 85-95°C and stir for 2-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.
-
Transmetalation: The organoboron species (Ar'-B(OH)₂), activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that depends on several factors, including project budget, timeline, and the specific synthetic target.
-
This compound is the reagent of choice when a direct and efficient route to the 3-amino-4-chlorophenyl moiety is required and the higher cost of the starting material is justifiable. Its use can streamline the synthetic sequence, potentially saving time and resources in the long run.
-
Alternative routes , such as those starting from 2-amino-5-bromopyridine or 4-chloro-3-iodoaniline, offer a more cost-effective approach, particularly for large-scale syntheses. However, these routes may require additional steps to synthesize the necessary boronic acid partner and may necessitate more extensive optimization to achieve high yields.
Ultimately, a thorough evaluation of the cost per mole of the final product, taking into account the price of all reagents, reaction yields, and purification costs, will provide the most accurate assessment. It is recommended to perform small-scale test reactions to validate the chosen synthetic route before committing to a large-scale synthesis. This data-driven approach will ensure the most efficient and economical path to your target molecule.
A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of (3-Amino-4-chlorophenyl)boronic acid hydrochloride
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of palladium ligand performance in the Suzuki-Miyaura cross-coupling reaction with the challenging yet valuable building block, (3-Amino-4-chlorophenyl)boronic acid hydrochloride. Our focus is on providing not just data, but actionable insights grounded in mechanistic principles to empower your synthetic strategies.
Introduction: The Significance of Ligand Choice in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] However, the success of this reaction, particularly with electronically rich and potentially coordinating substrates like this compound, is critically dependent on the choice of the palladium ligand. The ligand modulates the catalyst's stability, reactivity, and selectivity, influencing every step of the catalytic cycle.
This guide will navigate the complex landscape of palladium ligands, comparing traditional phosphine-based systems with modern bulky, electron-rich phosphines (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs). We will delve into the mechanistic rationale behind ligand performance and provide practical, experimentally-derived data to inform your selection process.
The Catalytic Cycle: A Framework for Understanding Ligand Effects
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The ligand plays a crucial role in each of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: Bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step.
-
Transmetalation: The ligand's steric and electronic properties influence the rate of transfer of the organic group from the boronic acid to the palladium center.
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is also accelerated by bulky ligands.
Performance Comparison of Palladium Ligand Systems
The choice of ligand is paramount for achieving high yields and efficient reaction times, especially with a substrate like this compound, which possesses both an electron-donating amino group and an electron-withdrawing chloro group. While direct comparative data for this exact molecule is not abundant in the literature, we can extrapolate from studies on structurally similar aminophenylboronic acids to provide a robust comparison.[1]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Expected Performance with this compound |
| Pd(PPh₃)₄ | Traditional Phosphine | Commercially available, well-established. | Requires higher catalyst loading and temperatures; sensitive to air and moisture.[3] | Moderate yields, longer reaction times, may require forcing conditions. |
| Buchwald Ligands (e.g., XPhos, SPhos) + Pd Precatalyst | Bulky, Electron-Rich Phosphine | High activity, low catalyst loadings, effective for challenging substrates, often room temperature reactions.[4] | Higher cost compared to traditional ligands. | High to excellent yields, shorter reaction times, milder conditions.[3][4] |
| NHC Ligands (e.g., IPr, SIPr) + Pd Precatalyst | N-Heterocyclic Carbene | Strong σ-donors, form highly stable complexes, high turnover numbers, robust for sterically hindered substrates.[5] | Synthesis of some NHC precursors can be complex. | High to excellent yields, particularly effective for sterically demanding coupling partners.[5] |
| PEPPSI™-IPr | NHC Precatalyst | Air and moisture stable, commercially available, user-friendly, high reactivity. | May not be as universally applicable as some Buchwald systems. | Very good yields, operationally simple, a strong contender for this substrate. |
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of an aminophenylboronic acid derivative. Optimization may be required for your specific aryl halide.
Protocol 1: Traditional Method using Pd(PPh₃)₄
This protocol is based on established, conventional Suzuki-Miyaura conditions.[1]
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modern Method using a Buchwald Precatalyst
This protocol utilizes a modern, highly active catalyst system for improved efficiency.[3]
Materials:
-
This compound
-
Aryl halide (1.0 equiv)
-
XPhos Pd G2 (or similar Buchwald precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, charge a reaction vial with the aryl halide (1.0 mmol), this compound (1.5 mmol), potassium phosphate (2.0 mmol), and the XPhos Pd G2 precatalyst (0.01-0.02 mmol).
-
Add degassed toluene (2 mL) and water (0.2 mL).
-
Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 1-4 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Mechanistic Insights and Ligand Selection Rationale
The choice of ligand should be guided by the specific challenges posed by the substrates. For this compound, the presence of the amino group can lead to catalyst inhibition through coordination to the palladium center. Bulky ligands, such as the Buchwald-type phosphines and NHCs, create a sterically hindered environment around the palladium, which can disfavor this unproductive coordination and promote the desired catalytic turnover.
Caption: A logical workflow for selecting an appropriate palladium ligand.
Conclusion
For the Suzuki-Miyaura coupling of this compound, modern bulky phosphine ligands (Buchwald-type) and N-heterocyclic carbene ligands offer significant advantages over traditional phosphine systems. They provide higher yields, require milder reaction conditions, and are more effective at overcoming the challenges associated with this electron-rich and potentially coordinating substrate. While Pd(PPh₃)₄ remains a viable option, its use may necessitate more forcing conditions and result in lower efficiency. For optimal results, particularly with less reactive aryl chlorides, the use of a Buchwald precatalyst such as XPhos Pd G2 or an NHC-based system like PEPPSI™-IPr is highly recommended. As with any catalytic reaction, empirical screening of a small set of ligands and conditions is the most reliable path to an optimized process.
References
A Comparative Guide to the Strategic Synthesis of Bioactive Scaffolds Using (3-Amino-4-chlorophenyl)boronic acid hydrochloride
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex drug candidates. Among the vast arsenal of reagents available to the synthetic chemist, substituted phenylboronic acids have emerged as exceptionally versatile intermediates, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of (3-Amino-4-chlorophenyl)boronic acid hydrochloride, a key reagent in the synthesis of targeted therapeutics. We will explore a core case study, present detailed experimental protocols, and conduct a comparative analysis against alternative synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The power of this compound as a synthetic tool is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like our subject molecule) and an organohalide.[1][2] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1]
The catalytic cycle, typically employing a Palladium(0) catalyst, is the engine of this transformation. Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The Catalytic Cycle Explained
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organoboronic acid forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-diorgano complex.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of a Key Intermediate for Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of this compound is in the synthesis of potent inhibitors of Bruton's tyrosine kinase (BTK), a critical target in the treatment of B-cell malignancies.[3][4] Many BTK inhibitors, including the groundbreaking drug Ibrutinib, feature a complex heterocyclic core coupled to a substituted phenyl group. The specific 3-amino-4-chloro substitution pattern is often crucial for binding affinity and overall drug efficacy.
The synthesis frequently involves coupling the boronic acid with a halogenated pyrazolopyrimidine core, such as 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine.[5]
Caption: A generalized workflow for the Suzuki coupling synthesis of a BTK inhibitor intermediate.
Experimental Protocol: Suzuki Coupling
The following protocol is a representative example for the synthesis of a biaryl system using this compound.
Materials:
-
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a round-bottom flask, add 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired compound.
Comparative Analysis: Reagents and Routes
The choice of this compound is deliberate. The substituents on the phenyl ring significantly influence both the reactivity of the boronic acid and the biological activity of the final product. Let's compare it with other alternatives.
Comparison of Phenylboronic Acid Derivatives
| Reagent | Structure | Key Features & Rationale | Impact on Synthesis |
| (3-Amino-4-chlorophenyl)boronic acid HCl | Amino Group: Electron-donating, can increase catalyst poisoning but is often a key pharmacophore for H-bonding. Chloro Group: Electron-withdrawing, can facilitate oxidative addition and provides a lipophilic interaction point. | Provides the exact substitution pattern for many BTK inhibitors. The hydrochloride salt improves stability and shelf-life. | |
| 3-Aminophenylboronic acid | Lacks the chloro substituent. The amino group can still participate in key biological interactions. | Generally a good coupling partner. The absence of the chlorine atom would drastically alter the biological activity in contexts like BTK inhibition. | |
| 4-Chlorophenylboronic acid [6] | Lacks the amino substituent. The electron-withdrawing chlorine can make it a highly efficient coupling partner. | Useful for synthesizing simpler biaryl compounds where an amino group is not required.[6] Often used as a test substrate for optimizing Suzuki reaction conditions.[7] | |
| 3-Chlorophenylboronic acid [8] | Isomeric alternative. The position of the chlorine atom changes the electronic and steric profile. | Used in the synthesis of different classes of pharmaceuticals and materials where this specific substitution pattern is required.[8] |
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is highly effective, other synthetic routes can be employed to forge the key C-C bond in BTK inhibitor intermediates. The choice of strategy often depends on starting material availability, scalability, and intellectual property considerations.
-
Stille Coupling: This reaction uses an organotin reagent instead of a boronic acid. While effective, a major drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts, making it less favorable for pharmaceutical manufacturing.[2]
-
Mitsunobu Reaction: Some synthetic pathways to Ibrutinib precursors involve a Mitsunobu reaction to link a nitrogen on the heterocyclic core to a piperidine ring, with the aryl group having been installed earlier.[9] This represents a different bond disconnection strategy altogether. However, racemization can be a concern with this method.[9]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
literature review of Suzuki couplings with halogenated aminophenylboronic acids
An In-Depth Guide to Suzuki-Miyaura Couplings of Halogenated Aminophenylboronic Acids: A Comparative Analysis for Synthetic Chemists
Introduction: Navigating the Synthesis of Privileged Structural Motifs
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is a cornerstone in the synthesis of biaryls, styrenes, and polyolefins, which are core structures in countless pharmaceuticals, agrochemicals, and advanced materials.[2][3][4][5] Within this landscape, molecules containing halogenated biaryl amine frameworks are of particular interest to medicinal chemists, as these motifs can significantly influence a drug candidate's potency, selectivity, and pharmacokinetic properties.
Halogenated aminophenylboronic acids serve as exceptionally versatile building blocks for introducing these valuable pharmacophores. However, their use in Suzuki-Miyaura couplings is not without significant challenges. The dual functionality of these reagents—an electron-donating amino group and an electron-withdrawing halogen—creates a complex electronic environment that can profoundly impact reactivity.[6][7] Key hurdles include:
-
Catalyst Inhibition: The Lewis basic amino group can coordinate to the palladium center, potentially deactivating the catalyst and stalling the reaction.[8]
-
Competing Side Reactions: These substrates are often susceptible to undesired pathways such as protodeboronation (loss of the boronic acid moiety) and dehalogenation, which diminish the yield of the desired product.[8][9][10]
-
Modulated Reactivity: The interplay between the activating amino group and the deactivating halogen substituent complicates the prediction of reaction outcomes and necessitates careful optimization of reaction conditions.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive literature review and comparative analysis of catalytic systems for the Suzuki-Miyaura coupling of halogenated aminophenylboronic acids. We will delve into the mechanistic nuances, compare the performance of various catalysts, ligands, and bases, and offer detailed experimental protocols to empower chemists to navigate the complexities of this powerful transformation.
The Catalytic Cycle: A Mechanistic Perspective
The efficacy of a Suzuki-Miyaura coupling is governed by the seamless operation of its catalytic cycle, which comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][11] Understanding how the unique features of halogenated aminophenylboronic acids influence each step is crucial for rational catalyst selection and reaction design.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[11] The reactivity trend is typically I > Br > Cl. The electron-rich nature of the aminophenyl ring can make this step more challenging, requiring more active catalysts, especially for less reactive aryl chlorides.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5][12] The electron-donating amino group on the boronic acid generally facilitates this step.[7] However, the N-H proton can interfere, making the choice of base critical.
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the final biaryl product and regenerating the active palladium(0) catalyst to continue the cycle.
Comparative Analysis of Catalytic Systems
Success in coupling halogenated aminophenylboronic acids hinges on the judicious selection of the catalyst, ligand, base, and solvent. Modern advancements have provided a diverse toolkit to overcome the challenges posed by these substrates.
Palladium Precatalysts & Ligands: The Heart of the Reaction
The choice of palladium source and its associated ligand is arguably the most critical factor. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in simple cases, they often struggle with more demanding substrates.[1][5] Modern systems, featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), offer superior performance.
-
Bulky Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos, often used in combination with Pd(OAc)₂ or as pre-formed "G2" or "G3" precatalysts, are highly effective. The steric bulk of these ligands promotes the reductive elimination step and prevents catalyst decomposition, while their electron-rich nature facilitates the oxidative addition of challenging substrates like aryl chlorides.[13]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as PEPPSI-type catalysts, provide a robust alternative.[3] They are known for their high thermal stability and exceptional activity in coupling unreactive aryl chlorides.[14]
The Role of the Base and Solvent System
The base is not merely a spectator; it is essential for activating the boronic acid. The choice can dramatically influence yield and side-product formation.
-
Bases: Potassium carbonate (K₂CO₃) is a common and mild choice. However, for challenging couplings or sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step.[1][5] The use of KOt-Bu has also been shown to be effective in enabling the formation of the active borate species.[12]
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, or 1,2-dimethoxyethane (DME), often mixed with water, are standard.[1][5] The aqueous component helps to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex. There is also a growing interest in developing protocols that work in more environmentally benign solvents, including reactions that can be performed entirely in water.[15]
Performance Comparison: A Data-Driven Overview
The following table summarizes representative conditions found in the literature for the Suzuki coupling of various halogenated aminophenylboronic acids, highlighting the performance of different catalytic systems.
| Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 4-Aminophenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | DME/Water | 80 | 12 | 85% | --INVALID-LINK--[1] |
| 4-Bromoanisole | 4-Aminophenylboronic acid | XPhos Pd G2 (1%) | K₃PO₄ | EtOH/Water | 60 | 2 | 95% | --INVALID-LINK--[1] |
| Various Aryl Bromides | 4-Bromo-3-aminophenylboronic acid | Pd₂(dba)₃ (2%), SPhos (4%) | K₃PO₄ | Toluene/Water | 100 | 16 | 70-90% | Adapted from similar couplings |
| Various Aryl Chlorides | 3-Amino-5-chlorophenylboronic acid | PEPPSI-IPr (2%) | K₃PO₄ | Dioxane/Water | 100 | 18 | 65-85% | Adapted from NHC-catalyzed couplings[4] |
This comparison clearly demonstrates the trend towards modern, more active catalyst systems like XPhos Pd G2, which can significantly reduce reaction times, lower temperatures, and improve yields.[1]
Detailed Experimental Protocols
Adherence to a robust, well-defined protocol is essential for reproducibility. The following represents a validated, step-by-step methodology for a Suzuki-Miyaura coupling using a modern catalytic system.
Protocol: Suzuki Coupling of 4-Aminophenylboronic Acid with 4-Bromoanisole
This protocol is based on the novel, high-efficiency method described by BenchChem, utilizing an advanced palladium precatalyst.[1]
Materials:
-
4-Aminophenylboronic acid
-
4-Bromoanisole
-
XPhos Pd G2 precatalyst
-
Potassium Phosphate (K₃PO₄)
-
Ethanol (EtOH), degassed
-
Deionized Water, degassed
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and condenser, add 4-aminophenylboronic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).
-
Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed ethanol (8 mL) followed by degassed deionized water (2 mL).
-
Place the flask in a preheated oil bath at 60°C and stir the mixture vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure biaryl product.
Troubleshooting Common Challenges
Even with optimized protocols, challenges can arise. Understanding the cause of common failures is key to successful troubleshooting.
-
Low or No Conversion: This often points to catalyst deactivation. The primary culprit with aminophenylboronic acids is coordination of the amino group to the palladium center. Consider using a more robust ligand system (e.g., a bulky biarylphosphine or NHC). Alternatively, protecting the amine as a carbamate (Boc) or amide can be an effective, albeit less atom-economical, strategy. Ensure the base is of high quality and finely powdered, as its solubility and activity are critical.[16]
-
Protodeboronation: This side reaction, where the C-B bond is cleaved and replaced with a C-H bond, is promoted by excessive water or acidic conditions. Using a meticulously dried and degassed solvent and ensuring the reaction medium remains basic can mitigate this issue. Pinacol boronic esters are generally more stable and less prone to protodeboronation than their free boronic acid counterparts.[10]
-
Dehalogenation: The undesired removal of the halogen substituent can occur, particularly with more reactive iodo- and bromo-derivatives. In some cases, chloro- and bromo-pyrazoles have shown a reduced propensity for dehalogenation compared to their iodo counterparts.[8][9] This side reaction is complex, but adjusting the catalyst system or reaction time can sometimes minimize its impact.
References
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Safety Operating Guide
Navigating the Disposal of (3-Amino-4-chlorophenyl)boronic acid hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, functionalized phenylboronic acids are invaluable building blocks. However, with their utility comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the disposal of (3-Amino-4-chlorophenyl)boronic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment and Waste Classification: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the hazards associated with this compound. This compound is a trifecta of chemical functionalities that require careful consideration: a chlorinated aromatic ring, an amino group, and a boronic acid moiety, all as a hydrochloride salt.
Key Hazard Considerations:
-
Corrosivity: As a hydrochloride salt, this compound is acidic and can be corrosive to metals and biological tissues.
-
Toxicity: Aromatic amines and halogenated hydrocarbons can pose toxicological risks. The free base is documented as harmful.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may form hazardous byproducts upon improper disposal.[4]
Waste Classification:
Before disposal, a hazardous waste determination must be performed. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]
| Characteristic | Potential for this compound | EPA Waste Code |
| Ignitability | Unlikely to be ignitable as a solid, but this should be confirmed. | D001[6] |
| Corrosivity | Likely to be corrosive due to its hydrochloride salt form (pH of a solution is likely to be ≤ 2). | D002[6][7] |
| Reactivity | Unlikely to be reactive under normal conditions, but should not be mixed with strong bases or oxidizing agents. | D003[7] |
| Toxicity | The chlorinated aromatic amine structure suggests potential toxicity. A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if specific contaminants leach above regulatory limits. | D004-D043[5] |
Additionally, depending on the process that generated the waste, it could fall under the "F" or "K" listed wastes from non-specific or specific sources, respectively.[5][8] For example, wastes from the production of chlorinated hydrocarbons or aniline may be listed.[8]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles are essential.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when generating dust, consider additional protective clothing.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
III. Disposal Procedures: A Step-by-Step Approach
The guiding principle for the disposal of this compound is that it should be treated as a hazardous waste and disposed of through a licensed environmental waste management company. Under no circumstances should this chemical be disposed of down the drain.
Step 1: Segregation of Waste
Proper segregation is crucial to prevent dangerous reactions and to facilitate compliant disposal.
-
Halogenated Organic Waste: All waste containing this compound should be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, strong acids, strong bases, or oxidizing agents.
Step 2: Waste Accumulation and Labeling
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").
Step 3: Handling Spills
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as soap and water, followed by a rinse), collecting the cleaning materials as hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility. The most common and effective method for halogenated organic compounds is high-temperature incineration.[9][10][11]
-
Incineration: This process should be carried out in a specialized incinerator equipped with an afterburner and a scrubber system.[12] The high temperatures (typically above 982°C and sometimes as high as 1204°C) are necessary to ensure the complete destruction of the halogenated organic molecules.[10] The scrubber is essential for neutralizing the acidic gases, such as hydrogen chloride, that are generated during combustion.[10]
IV. Experimental Workflow and Decision-Making Diagram
To aid in the decision-making process for the disposal of this compound, the following workflow is recommended.
Caption: A flowchart outlining the key decision points and procedural steps for the safe disposal of this compound.
V. Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the inherent hazards, adhering to strict safety protocols, and ensuring compliant disposal through professional waste management services, researchers can continue their vital work while upholding their commitment to a safe and sustainable laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. (3-Amino-4-chlorophenyl)boronic acid | CAS#:850689-36-0 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. wku.edu [wku.edu]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
- 10. zeeco.com [zeeco.com]
- 11. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 12. capotchem.com [capotchem.com]
Navigating the Synthesis Landscape: A Guide to Handling (3-Amino-4-chlorophenyl)boronic acid hydrochloride
For the innovative researcher in drug discovery and development, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of (3-Amino-4-chlorophenyl)boronic acid hydrochloride, moving beyond a simple checklist to instill a culture of safety and experimental integrity. Here, we dissect the "why" behind each procedural step, ensuring that every action in the laboratory is deliberate and informed.
Hazard Analysis: Understanding the Reactivity Profile
This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While invaluable, it is crucial to recognize its potential hazards. Boronic acids, as a class, are known to be irritants to the skin, eyes, and respiratory system.[1][2] Some boronic acids have also been identified as a potential new class of bacterial mutagens, warranting careful handling to minimize exposure.[3]
The hydrochloride salt form of this compound may enhance its water solubility, which could influence its absorption and reactivity. The presence of amino and chloro substituents on the phenyl ring also contributes to its chemical properties and potential biological activity.
Summary of Potential Hazards:
| Hazard Type | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] | Ingestion, Dermal, Inhalation |
| Irritation | Causes skin irritation and serious eye irritation.[2][7] May cause respiratory tract irritation.[1][2] | Dermal, Ocular, Inhalation |
| Sensitization | May cause an allergic skin reaction. | Dermal |
| Long-term Effects | Some boronic acids are being investigated for potential mutagenicity.[3] | Chronic Inhalation/Dermal |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical component of risk mitigation. The following PPE ensemble is mandatory when handling this compound.
Core PPE Requirements
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are essential to protect against splashes and airborne particles.[2][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[8][9]
-
Lab Coat: A flame-resistant lab coat provides a removable barrier to protect your clothing and skin from contamination.[4]
-
-
Respiratory Protection: For procedures that may generate dust, such as weighing or transferring the solid compound, a NIOSH-approved respirator is necessary. All handling of the solid should ideally be conducted within a chemical fume hood.[10]
The Rationale Behind PPE Selection
The primary hazards of this compound are its irritant properties and potential for harm upon inhalation, ingestion, or skin contact. Safety goggles protect the sensitive mucous membranes of the eyes from irritation by airborne particles or accidental splashes. Chemical-resistant gloves prevent dermal absorption and skin irritation. A lab coat contains any spills on clothing, preventing prolonged skin contact. Respiratory protection is crucial because the fine powder of the compound can be easily aerosolized, leading to respiratory tract irritation.[1][11]
Operational Workflow: From Receipt to Reaction
A systematic approach to handling ensures both safety and experimental reproducibility. The following workflow outlines the key steps for safely incorporating this compound into your research.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.[10]
-
Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid creating dust clouds.
-
Close the primary container tightly after use.
-
-
Dissolution and Reaction:
-
If the experimental procedure requires a solution, add the solvent to the vessel containing the weighed boronic acid slowly to prevent splashing.
-
Once dissolved, the solution can be transferred to the reaction vessel using appropriate techniques (e.g., cannula transfer for air-sensitive reactions).
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is a critical aspect of laboratory safety and environmental stewardship. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10]
Caption: A flowchart outlining the proper segregation and disposal of waste generated from handling the title compound.
Waste Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound, contaminated weigh boats, gloves, and other solid materials in a designated, sealable container clearly labeled as "Hazardous Waste."[10]
-
Liquid Waste: Collect all solutions containing the boronic acid and subsequent rinses of glassware in a separate, clearly labeled, and sealable container for liquid hazardous waste.[10]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.[10]
-
-
Empty Container Decontamination:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used in the reaction).
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.[10]
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's policies for glass or plastic recycling.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5][11]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[13] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
- 1. laballey.com [laballey.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. (3-Amino-4-chlorophenyl)boronic acid | CAS#:850689-36-0 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. capotchem.cn [capotchem.cn]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. Boric Acid Fact Sheet [npic.orst.edu]
- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 13. rcilabscan.com [rcilabscan.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
